Product packaging for Methyl 4-(aminomethyl)benzoate(Cat. No.:CAS No. 18469-52-8)

Methyl 4-(aminomethyl)benzoate

Cat. No.: B095462
CAS No.: 18469-52-8
M. Wt: 165.19 g/mol
InChI Key: AQBJGAUQEJFPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(aminomethyl)benzoate (CAS 18469-52-8) is a valuable aromatic ester and amine building block in organic synthesis and pharmaceutical research. With a molecular formula of C9H11NO2 and a molar mass of 165.19 g/mol, this compound is recognized for its role as a versatile chemical intermediate . A primary research application of this compound is its use as a key precursor in the development of active pharmaceutical ingredients (APIs) . It serves as a critical intermediate in synthetic pathways, such as Buchwald C-N coupling reactions with compounds like cyclohexenylchlorobenzene . Its utility is enhanced by the methyl ester group, which can be readily hydrolyzed under mild conditions to reveal the carboxylic acid functionality, allowing for further diversification in multi-step synthesis sequences . Research also indicates its value in the development of novel antibiotic compounds based on quinoline and indole structures . The compound itself is typically supplied as a free base, making it more versatile for various synthetic applications than its hydrochloride salt counterpart. For laboratory safety, this compound is classified with the signal word "Warning" and may cause skin and eye irritation . To ensure stability, it is recommended to store this reagent in a dark place, under an inert atmosphere, and preferably in a freezer at temperatures under -20°C . This product is intended for research purposes only and is not classified as a medicinal product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B095462 Methyl 4-(aminomethyl)benzoate CAS No. 18469-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJGAUQEJFPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18469-52-8
Record name Methyl 4-(aminomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(aminomethyl)benzoate: Structural Analysis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(aminomethyl)benzoate is a key bifunctional molecule widely utilized as an intermediate in organic synthesis. Its structure, incorporating both a primary amine and a methyl ester separated by a benzene (B151609) ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structural analysis, physicochemical properties, and significant applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of key chemical and biological pathways.

Chemical Identity and Physical Properties

This compound is a para-substituted benzene derivative. The free base and its more commonly handled hydrochloride salt exhibit distinct physical properties, which are summarized below.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₂ClNO₂[2]
Molecular Weight 165.19 g/mol [1]201.65 g/mol [2]
CAS Number 18469-52-8[1]6232-11-7[2]
Appearance -White crystalline powder
Melting Point -243 °C (dec.)[2]
Boiling Point 278.7 °C (Predicted)-
Density 1.121 g/cm³ (Predicted)-
Solubility -Soluble in water

Structural Analysis

The structural elucidation of this compound and its salts is crucial for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule. The data presented here is for the hydrochloride salt in DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.61br s3H-NH₃⁺
7.98d, J=8.4 Hz2HAr-H (ortho to -COOCH₃)
7.65d, J=8.4 Hz2HAr-H (ortho to -CH₂NH₃⁺)
4.10q, J=5.6 Hz2H-CH₂-
3.86s3H-OCH₃

¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
165.9C=O
139.4Ar-C (C-4)
129.5Ar-C (C-1)
129.3Ar-CH (C-2, C-6)
129.2Ar-CH (C-3, C-5)
52.2-OCH₃
41.7-CH₂-
Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound hydrochloride are tabulated below.

Wavenumber (cm⁻¹)IntensityAssignment
~2963Strong, BroadN-H stretch (-NH₃⁺)
~2878MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1610, 1500Medium-StrongC=C stretch (aromatic)
~1280StrongC-O stretch (ester)
~864Strongp-disubstituted benzene bend
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound (free base) would be expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern is primarily dictated by the ester and benzylamine (B48309) functionalities.

Expected Fragmentation Pathways:

A logical fragmentation pathway for this compound is initiated by the loss of the methoxy (B1213986) group, followed by the loss of carbon monoxide.

fragmentation M [C₉H₁₁NO₂]⁺˙ m/z = 165 F1 [C₈H₈NO]⁺ m/z = 134 M->F1 - •OCH₃ F2 [C₇H₈N]⁺ m/z = 106 F1->F2 - CO

Caption: Proposed EI-MS fragmentation of this compound.

Chemical Synthesis and Experimental Protocols

This compound is typically synthesized from 4-(aminomethyl)benzoic acid via Fischer esterification.

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the hydrochloride salt, which is often preferred for its stability and ease of handling.

Materials:

Procedure:

  • Suspend 4-(aminomethyl)benzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath and slowly add thionyl chloride or concentrated HCl dropwise.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • The resulting solid is this compound hydrochloride, which can be recrystallized from a suitable solvent system (e.g., methanol/ether) for purification.

To obtain the free base, the hydrochloride salt can be neutralized.

Neutralization to Free Base:

  • Dissolve the hydrochloride salt in water.

  • Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is basic (pH 9-10).

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as an oil or low-melting solid.

synthesis_workflow start 4-(aminomethyl)benzoic acid reflux Reflux start->reflux reagents Methanol, SOCl₂/HCl reagents->reflux workup1 Remove Solvent reflux->workup1 product_hcl This compound HCl workup1->product_hcl neutralization Neutralize (e.g., NaHCO₃) product_hcl->neutralization extraction Extract with Organic Solvent neutralization->extraction workup2 Dry and Evaporate extraction->workup2 product_freebase This compound (Free Base) workup2->product_freebase

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethyl acetate (B1210297) or methanol) and a less polar solvent (e.g., hexanes or dichloromethane), often with a small amount of base (e.g., triethylamine) to prevent streaking of the amine.

  • Visualization: UV light (254 nm) or staining with ninhydrin (B49086) or potassium permanganate.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several important pharmaceutical agents.

Precursor to Tranexamic Acid

Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss.[3] It functions as a synthetic analog of lysine (B10760008) that competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin (B1330869) clots.[3][4] This inhibition stabilizes fibrin and helps to control bleeding in various clinical settings, including major trauma, postpartum hemorrhage, and surgery.[3][5]

The synthesis of tranexamic acid from this compound involves the hydrogenation of the aromatic ring to a cyclohexane (B81311) ring.

tranexamic_acid_synthesis start This compound hydrogenation Catalytic Hydrogenation (e.g., H₂, PtO₂ or Rh/Al₂O₃) start->hydrogenation intermediate Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrogenation->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O) intermediate->hydrolysis product Tranexamic Acid hydrolysis->product

Caption: Synthesis of Tranexamic Acid from this compound.

Scaffold for Hepatitis C Virus (HCV) Helicase Inhibitors

This compound has been used as a building block in the development of inhibitors targeting the Hepatitis C virus (HCV) NS3 helicase.[6] The NS3 helicase is an essential enzyme for HCV replication, as it unwinds the viral RNA genome, a necessary step for its replication.[3] By inhibiting this enzyme, the viral life cycle is disrupted. The aminomethylbenzoate moiety can be incorporated into larger molecules designed to fit into the active site of the helicase, blocking its function.

hcv_inhibition cluster_virus HCV Life Cycle rna Viral RNA Genome replication RNA Replication rna->replication unwinding RNA Unwinding unwinding->replication ns3 NS3 Helicase ns3->unwinding catalyzes inhibitor Helicase Inhibitor (Derived from Methyl 4-(aminomethyl)benzoate) inhibitor->ns3 inhibits

Caption: Role of HCV NS3 Helicase and its inhibition.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The hydrochloride salt is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the production of high-value compounds like tranexamic acid and novel antiviral agents. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

Synthesis pathways for Methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic Acid

Introduction

This compound is a valuable bifunctional molecule widely utilized as an intermediate in organic and medicinal chemistry. Its structure, incorporating both a primary amine and a methyl ester, makes it a key building block in the synthesis of various pharmaceutical compounds, including novel hepatitis C virus (HCV) helicase inhibitors. This guide provides a comprehensive overview of the primary synthetic pathways for preparing this compound from its corresponding carboxylic acid, 4-(aminomethyl)benzoic acid. The focus is on direct esterification methods, which are often preferred for their atom economy and procedural simplicity.

This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual diagrams of the reaction pathways and workflows.

Core Synthesis Pathways: Direct Esterification

The conversion of 4-(aminomethyl)benzoic acid to its methyl ester is an example of an esterification reaction involving an amino acid. The presence of the basic amino group requires specific conditions to prevent side reactions and to allow the esterification of the carboxylic acid to proceed efficiently. The most common and effective strategy is the direct esterification under acidic conditions, a variant of the Fischer-Speier esterification.[1][2]

Under acidic conditions, the nucleophilic amino group is protonated to form an ammonium (B1175870) salt. This "in-situ" protection prevents it from interfering with the esterification reaction, allowing the carboxylic acid moiety to react with methanol (B129727) to form the desired ester.[3] The final product is typically isolated as a hydrochloride salt.[4]

Three primary methods for this acid-catalyzed esterification are detailed below:

  • Hydrogen Chloride/Sulfuric Acid in Methanol: A classic and robust Fischer esterification method.[5][6][7]

  • Thionyl Chloride (SOCl₂) in Methanol: A highly efficient method where thionyl chloride reacts with methanol to generate HCl in situ, driving the reaction.[3][8]

  • Trimethylchlorosilane (TMSCl) in Methanol: A convenient and mild method for achieving the transformation at room temperature.[4]

The general chemical transformation is illustrated below.

Caption: General reaction scheme for the esterification.

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data associated with the different direct esterification methods, allowing for easy comparison of their efficiency and required conditions.

Parameter Method 1: HCl/H₂SO₄ Method 2: Thionyl Chloride Method 3: TMSCl
Primary Reagents 4-(aminomethyl)benzoic acid, Methanol4-(aminomethyl)benzoic acid, Methanol, Thionyl Chloride4-(aminomethyl)benzoic acid, Methanol, Trimethylchlorosilane
Catalyst HCl (gaseous or from AcCl) or conc. H₂SO₄Generated HCl from SOCl₂ + MeOHGenerated HCl from TMSCl + MeOH
Typical Temperature Reflux (approx. 65 °C)0 °C to RefluxRoom Temperature
Reaction Time 1 - 16 hours3 - 12 hours12 - 24 hours
Reported Yield >85%[5]Good to ExcellentGood to Excellent (>90%)[4]
Product Form Hydrochloride SaltHydrochloride Salt[3]Hydrochloride Salt[4]
Key Advantages Economical, scalable, high yields.[5]High efficiency, formation of gaseous byproducts.Mild reaction conditions, simple procedure.[4]
Key Disadvantages Requires handling of corrosive acids, elevated temperatures.Thionyl chloride is highly corrosive and moisture-sensitive.TMSCl is moisture-sensitive.

Mechanism of Acid-Catalyzed Esterification

The Fischer esterification proceeds via a series of protonation and deprotonation steps, known as the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2] The acid catalyst plays a crucial role by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

G cluster_start Activation cluster_addition Nucleophilic Attack cluster_rearrangement Proton Transfer cluster_elimination Elimination & Deprotonation reactant_node reactant_node intermediate_node intermediate_node catalyst_node catalyst_node arrow_label arrow_label A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Activated Electrophile) A->B + H+ H1 H+ C Tetrahedral Intermediate B->C + CH₃OH MeOH Methanol (CH₃OH) D Protonated Intermediate C->D Proton Transfer E Protonated Ester D->E - H₂O F Ester (R-COOCH₃) E->F - H+ H2O Water (H₂O) H2 H+

Caption: Mechanism of Fischer Esterification.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound hydrochloride.

Method 1: Esterification using Sulfuric Acid Catalyst

This protocol is a standard Fischer esterification procedure adapted for 4-(aminomethyl)benzoic acid.[7][9]

  • Reaction Setup: Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and cautiously add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the stirred mixture. An initial precipitate of the sulfate (B86663) salt may form but will dissolve as the reaction proceeds.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Isolation: Slowly pour the concentrated mixture into a beaker of vigorously stirred diethyl ether. The product, this compound hydrochloride, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting material and soluble impurities, and dry under vacuum.

Method 2: Esterification using Thionyl Chloride

This highly effective method generates HCl in situ, driving the reaction to completion.[3] Extreme caution must be exercised when handling thionyl chloride.

  • Reaction Setup: Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet bubbler, placed in an ice-water bath.

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the cooled, stirred suspension over 20-30 minutes. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-5 hours until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue is triturated with dry diethyl ether, collected by vacuum filtration, washed with more diethyl ether, and dried under vacuum to yield the hydrochloride salt of the product.

Method 3: Esterification using Trimethylchlorosilane (TMSCl)

This procedure offers a milder alternative, avoiding the use of strong acids and high temperatures.[4]

  • Reaction Setup: To a round-bottom flask containing 4-(aminomethyl)benzoic acid (1.0 eq), add freshly distilled trimethylchlorosilane (TMSCl, 2.0 eq) slowly with stirring.

  • Solvent Addition: Add anhydrous methanol (10 mL per gram of acid). The resulting solution or suspension is stirred at room temperature.

  • Reaction: Continue stirring for 12-24 hours. The reaction can be monitored by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator. The resulting solid is the product, this compound hydrochloride.

  • Purification: The crude product can be purified by washing/triturating with cold diethyl ether, followed by filtration and drying under vacuum.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

G arrow Start Start: 4-(aminomethyl)benzoic acid & Anhydrous Methanol Step1 1. Catalyst Addition (e.g., H₂SO₄, SOCl₂, TMSCl) Under controlled temperature Start->Step1 Step2 2. Reaction Stirring at specified temperature (Room Temp to Reflux) Step1->Step2 Step3 3. Monitoring Track reaction progress using TLC Step2->Step3 Step3->Step2 If incomplete Step4 4. Work-up Solvent removal via rotary evaporation Step3->Step4 If complete Step5 5. Precipitation/Isolation Add anti-solvent (e.g., Diethyl Ether) Collect solid via vacuum filtration Step4->Step5 Step6 6. Purification Wash solid with cold anti-solvent Step5->Step6 End End Product: Pure this compound HCl Step6->End

Caption: General laboratory workflow for synthesis and purification.

Conclusion

The synthesis of this compound from 4-(aminomethyl)benzoic acid is most effectively achieved through direct acid-catalyzed esterification. The choice between using sulfuric acid, thionyl chloride, or trimethylchlorosilane as the catalyst depends on the desired scale, available equipment, and tolerance for specific reaction conditions. The thionyl chloride method is often favored for its high efficiency, while the TMSCl method provides a milder alternative suitable for sensitive substrates. The traditional Fischer esterification with sulfuric or hydrochloric acid remains a robust and economically viable option, particularly for large-scale production, consistently providing high yields of the desired product.[5] All methods reliably produce the product as its hydrochloride salt, which is stable and convenient for storage and further use.

References

Physical and chemical properties of Methyl 4-(aminomethyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(aminomethyl)benzoate hydrochloride

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound hydrochloride is an amino acid ester hydrochloride.[1][2] It is identified by the CAS Number 6232-11-7.[1][3][4]

IdentifierValue
IUPAC Name This compound;hydrochloride[4]
CAS Number 6232-11-7[1][3][4]
Molecular Formula C9H12ClNO2[1][4]
Molecular Weight 201.65 g/mol [1][3][4]
InChI InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H[1][4]
InChIKey GIZCKBSSWNIUMZ-UHFFFAOYSA-N[1][4][5]
SMILES COC(=O)C1=CC=C(C=C1)CN.Cl[4]
Synonyms 4-(Aminomethyl)benzoic Acid Methyl Ester Hydrochloride, Methyl p-(Aminomethyl)benzoate Hydrochloride, 4-Methoxycarbonyl-benzylamine hydrochloride[1][3]

Physical Properties

The physical characteristics of this compound hydrochloride are summarized below.

PropertyValue
Appearance White to almost white crystalline powder.[1][3]
Melting Point 234-243 °C (decomposes)[1]
Storage Temperature Room temperature, in an inert atmosphere.[1][6]

Chemical and Spectroscopic Properties

This section details the key chemical and spectroscopic data for this compound hydrochloride.

Spectroscopic Data
Technique Data
¹H NMR (400 MHz, DMSO-d6)δ (ppm): 8.61 (br, 3H, NH3), 7.96-8.01 (m, 2H, 2-HB, 6-HB), 7.63-7.67 (m, 2H, 3-HB, 5-HB), 4.10 (s, 2H, H3NCH2), 3.86 (s, 3H, CO2CH3)[1]
¹³C NMR (101 MHz, DMSO-d6)δ (ppm): 165.9 (CO2CH3), 139.4 (C-4B), 129.5 (C-1B), 129.3 (C-2B, C-6B), 129.2 (C-3B, C-5B), 52.2 (CO2CH3), 41.7 (H3NCH2)[1]
FT-IR (cm⁻¹)2963 (NH3+), 2878 (C-H aliphatic), 2573 (NH3+), 1678 (C=O), 1597, 1578, 1477 (C=C aromatic), 864 (aromatic ring out-of-plane bending)[1]
High-Resolution Mass Spectrometry (HRMS, APCI) m/z = 166.0865 (Calculated for C9H12NO2 [M+H]⁺: 166.0863)[1]
Chromatographic Data
Technique Data
High-Performance Liquid Chromatography (HPLC) Purity: >98.0%[3], Retention Time (tR) = 6.4 min[1]
Thin Layer Chromatography (TLC) Rf = 0.22 (Eluent: ethyl acetate/1% diethylmethylamine)[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound hydrochloride are provided below.

Synthesis of this compound hydrochloride

This compound can be synthesized via the esterification of 4-(aminomethyl)benzoic acid.[1]

  • Reactants:

  • Procedure:

    • Dissolve 4-(aminomethyl)benzoic acid in methanol at room temperature.[1]

    • Slowly add thionyl chloride dropwise to the solution.[1]

    • Stir the reaction mixture at room temperature overnight.[1]

    • Remove the solvent by distillation under reduced pressure to yield the final product as a colorless solid.[1]

G Synthesis Workflow of this compound hydrochloride cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup cluster_3 Product A 4-(Aminomethyl)benzoic acid D Dissolution in Methanol A->D B Methanol B->D C Thionyl chloride E Slow Addition of Thionyl Chloride C->E D->E Reactants Mixed F Overnight Stirring at Room Temperature E->F Initiation of Reaction G Solvent Removal (Reduced Pressure) F->G Reaction Completion H This compound hydrochloride G->H Isolation

Caption: Synthesis workflow for this compound hydrochloride.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] The solvent used was deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1] Chemical shifts are reported in parts per million (ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The FT-IR spectrum was obtained to identify the functional groups present in the molecule.[1] The analysis showed characteristic absorption peaks for the amine, aliphatic C-H, carbonyl, and aromatic C=C bonds.[1]

  • High-Resolution Mass Spectrometry (HRMS):

    • HRMS was performed using Atmospheric Pressure Chemical Ionization (APCI) to determine the exact mass of the molecule, confirming its elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis was used to determine the purity of the compound, which was found to be greater than 98.0%.[1][3]

  • Argentometric Titration:

    • The purity of the compound can also be determined by argentometric titration , with an assay range of 96.0 to 104.0%.[7]

Applications and Uses

This compound hydrochloride serves as a valuable building block in organic synthesis. It is notably used in the preparation of other complex molecules, such as methyl 4-((3-butyl-3-phenylureido)methyl)benzoate.[1] Furthermore, it plays a role in the synthesis of novel hepatitis C virus (HCV) helicase inhibitors.[1][2]

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5] Standard safety precautions, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this chemical.[5] It is recommended to avoid breathing in the dust, fumes, or spray.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

References

An In-depth Technical Guide to CAS 18469-52-8 and 6232-11-7: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(aminomethyl)benzoate (CAS 18469-52-8) and its hydrochloride salt, this compound hydrochloride (CAS 6232-11-7). Furthermore, it details their role as key intermediates in organic synthesis, with a particular focus on their application in the development of antiviral therapeutics, specifically Hepatitis C Virus (HCV) NS3 helicase inhibitors. This document includes tabulated physicochemical data, detailed experimental protocols for synthesis, and visualizations of a representative synthetic workflow and a relevant biological signaling pathway.

Core Properties and Data

This compound and its hydrochloride salt are important building blocks in medicinal chemistry.[1] Their bifunctional nature, possessing both an amine and a methyl ester group, allows for versatile chemical modifications.[2] The quantitative properties of these compounds are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound (CAS: 18469-52-8)

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Melting Point243 °C (decomposes)[3][4]
Boiling Point278.7 °C at 760 mmHg[4]
Density1.121 g/cm³[4]
Flash Point138.1 °C
Purity≥95%, ≥97%, ≥98% (supplier dependent)
Topological Polar Surface Area (TPSA)52.32 Ų
LogP0.9319

Table 2: Physicochemical Properties of this compound hydrochloride (CAS: 6232-11-7)

PropertyValue
Molecular FormulaC₉H₁₂ClNO₂[5]
Molecular Weight201.65 g/mol [6][7]
Melting Point238-243 °C (decomposes)[6][8]
AppearanceWhite to off-white crystalline powder[5][6]
Purity95%, 97%, >98% (HPLC) (supplier dependent)[5][6]
Assay97+% (NMR), 96.0-104.0% (Argentometric Titration)

Experimental Protocols

These compounds are primarily utilized as intermediates in multi-step syntheses.[1][9] Below are detailed protocols for the synthesis of this compound hydrochloride and a representative subsequent reaction to illustrate its application.

Synthesis of this compound hydrochloride (CAS: 6232-11-7)

This protocol is adapted from established esterification procedures.[5]

Materials:

  • 4-(Aminomethyl)benzoic acid

  • Methanol (B129727) (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (10-15 volumes).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound hydrochloride. The product can be further purified by recrystallization from a suitable solvent system like methanol/ether if necessary.

Exemplary Application: Synthesis of a Urea (B33335) Derivative

This compound hydrochloride is a precursor for various pharmaceutical compounds, including novel Hepatitis C Virus (HCV) helicase inhibitors.[6][10] A common subsequent reaction involves the formation of a urea linkage. The following is a representative protocol for the synthesis of methyl 4-((3-butyl-3-phenylureido)methyl)benzoate.

Materials:

  • This compound hydrochloride (CAS: 6232-11-7)

  • Phenyl isocyanate

  • Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere apparatus

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 4-((3-butyl-3-phenylureido)methyl)benzoate.

Visualizations

Experimental Workflow: Synthesis of a Urea Derivative

The following diagram illustrates the logical flow of the synthesis described in the second experimental protocol.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product CAS_6232_11_7 This compound HCl (CAS: 6232-11-7) Neutralization 1. Neutralization of HCl salt with Triethylamine CAS_6232_11_7->Neutralization Phenyl_Isocyanate Phenyl Isocyanate Reaction 2. Reaction with Phenyl Isocyanate Phenyl_Isocyanate->Reaction Base Triethylamine Base->Neutralization Solvent Dichloromethane Solvent->Neutralization Neutralization->Reaction Workup 3. Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Final_Product Methyl 4-((3-phenylureido)methyl)benzoate Purification->Final_Product

Synthetic workflow for a urea derivative.
Signaling Pathway: HCV NS3 and the Notch Pathway

The ultimate products derived from the title compounds often target viral enzymes. For instance, inhibitors of the HCV NS3 helicase are a key area of research.[11] The NS3 protein of HCV is known to interact with and activate host cell signaling pathways, such as the Notch signaling pathway, which is implicated in cell differentiation and proliferation and can be hijacked by the virus.[12][13] Understanding this interaction is crucial for drug development professionals.

G cluster_host Host Cell HCV_NS3 HCV NS3 Protein SRCAP SRCAP/p400 HCV_NS3->SRCAP binds to Notch_Receptor Notch Receptor SRCAP->Notch_Receptor co-activates Notch_ICD Notch Intracellular Domain (NICD) Notch_Receptor->Notch_ICD releases CSL CSL Transcription Factor Notch_ICD->CSL translocates to nucleus and binds to Hes1_Gene Hes-1 Gene CSL->Hes1_Gene activates transcription of Hes1_Protein Hes-1 Protein Hes1_Gene->Hes1_Protein is transcribed and translated to

HCV NS3 protein activating the Notch pathway.

Suppliers

Both this compound (CAS: 18469-52-8) and its hydrochloride salt (CAS: 6232-11-7) are commercially available from a variety of chemical suppliers. Purity and available quantities may vary. A non-exhaustive list of suppliers includes:

  • Sigma-Aldrich

  • Thermo Fisher Scientific

  • TCI Chemicals

  • ChemScene

  • ChemicalBook

  • Santa Cruz Biotechnology

  • Apollo Scientific

  • Synthonix

  • BLD Pharm

It is recommended to consult the suppliers' websites for the most current product information, availability, and safety data sheets.

References

The Versatility of Methyl 4-(aminomethyl)benzoate: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(aminomethyl)benzoate is a versatile bifunctional building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a primary amine and a methyl ester attached to a benzene (B151609) ring at the para position, allows for a wide range of chemical transformations. This unique arrangement makes it a valuable scaffold for the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and polymers. This technical guide provides a comprehensive overview of the role of this compound as a key building block, detailing its application in various synthetic transformations, complete with experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in Table 1. Understanding these properties is crucial for designing and executing synthetic protocols.

PropertyThis compoundThis compound hydrochloride
CAS Number 18469-52-8[1]6232-11-7[2]
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₂ClNO₂[3]
Molecular Weight 165.19 g/mol [1]201.65 g/mol [2][3]
Appearance Not specifiedWhite to off-white crystalline powder
Melting Point Not specified243 °C (decomposes)[2]
Solubility Soluble in many organic solventsSoluble in water and polar organic solvents

Core Synthetic Transformations

This compound readily participates in a variety of fundamental organic reactions, primarily involving its nucleophilic amino group. These transformations are foundational for constructing more complex molecular architectures.

Amide Bond Formation

The formation of an amide bond is one of the most common and critical reactions in organic synthesis, particularly in the construction of peptides and pharmaceutical agents. The primary amine of this compound can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide linkages.

This protocol details the synthesis of a representative amide, N-(4-(methoxycarbonyl)benzyl)acetamide, from this compound and acetyl chloride.

Materials:

  • This compound hydrochloride

  • Acetyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-(4-(methoxycarbonyl)benzyl)acetamide.

Quantitative Data for Amide Bond Formation:

AmineAcylating AgentCoupling ConditionsYield (%)Reference
Benzylamine (B48309)Acetic anhydrideNeat, room temp, 10 min92[4]
4-MethoxybenzylamineAcetic anhydrideNeat, room temp, 8 min95[4]
4-NitrobenzylamineAcetic anhydrideNeat, room temp, 12 min90[4]

Note: The data in this table is for analogous benzylamine derivatives to provide an expected range of yields.

N-Alkylation and Reductive Amination

The amino group of this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides or reductive amination with aldehydes and ketones are common methods to achieve this transformation.

This protocol describes the synthesis of N-benzyl-4-(methoxycarbonyl)benzylamine.

Materials:

  • This compound

  • Benzyl (B1604629) bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography to yield pure N-benzyl-4-(methoxycarbonyl)benzylamine.

This protocol details the synthesis of N-benzyl-4-(methoxycarbonyl)benzylamine via reductive amination.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.[4]

  • Stir the solution at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise add sodium borohydride (1.5 eq) to the stirring solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[4]

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation and Reductive Amination:

AmineAldehyde/HalideReaction ConditionsProductYield (%)Reference
MorpholineMethyl 4-formylbenzoateNaBH₄, AcOH, MeOHMethyl 4-(morpholinomethyl)benzoate-[5]
1-Methylpiperazine4-NitrobenzaldehydeNaBH₄, AcOH, MeOH1-Methyl-4-(4-nitrobenzyl)piperazine-[5]
N-Benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃, Acetone, rt, 2hN-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide74 (total)[6]

Note: Specific yield data for direct reactions with this compound is limited in the provided search results; however, the protocols are based on established methods.

Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in medicinal chemistry. The primary amine of this compound can react with sulfonyl chlorides to form the corresponding sulfonamides.

This protocol outlines the general synthesis of a sulfonamide from this compound.

Materials:

  • This compound hydrochloride

  • Benzenesulfonyl chloride

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in DCM and add pyridine or triethylamine (2.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active compounds.

Synthesis of Kinase Inhibitors

The 4-(aminomethyl)benzoate scaffold is utilized as a flexible linker in the design of tyrosine kinase inhibitors.[4] These inhibitors often target the ATP-binding site of kinases, which are implicated in various cancers.

Experimental Workflow: Synthesis of a Tyrosine Kinase Inhibitor Scaffold

G start This compound step1 Amide Coupling (e.g., with 4-(trifluoromethyl)benzoic acid) start->step1 intermediate1 N-(4-(methoxycarbonyl)benzyl)-4-(trifluoromethyl)benzamide step1->intermediate1 step2 Ester Hydrolysis (e.g., LiOH, THF/H2O) intermediate1->step2 intermediate2 4-((4-(Trifluoromethyl)benzamido)methyl)benzoic acid step2->intermediate2 step3 Amide Coupling (with a substituted aniline) intermediate2->step3 product Tyrosine Kinase Inhibitor Scaffold step3->product

Caption: A representative workflow for the synthesis of a tyrosine kinase inhibitor scaffold.

Synthesis of Tranexamic Acid Precursors

This compound is a key intermediate in some synthetic routes to tranexamic acid, an antifibrinolytic agent. The synthesis involves the reduction of the aromatic ring to a cyclohexane (B81311) ring.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.

  • Benzodiazepines: These can be synthesized through multi-step sequences often involving the formation of an amide followed by intramolecular cyclization reactions.[7][8][9][10][11]

  • Pyrimidines: The amino group can be incorporated into a pyrimidine (B1678525) ring through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, often in multicomponent reactions like the Biginelli reaction.[1][12][13][14][15][16][17][18]

  • Benzimidazoles: Condensation of the amino group with a suitable ortho-phenylenediamine derivative followed by cyclization can lead to the formation of benzimidazole (B57391) scaffolds.

Multicomponent Reactions (MCRs)

This compound is an excellent amine component in various MCRs, such as the Ugi reaction. The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino amides.[2][19][20][21][22][23][24][25][26] This allows for the efficient construction of diverse chemical libraries for drug discovery.

Ugi Reaction Scheme

G amine This compound reaction Ugi Reaction amine->reaction aldehyde Aldehyde (R¹-CHO) aldehyde->reaction isocyanide Isocyanide (R²-NC) isocyanide->reaction acid Carboxylic Acid (R³-COOH) acid->reaction product α-Acylamino Amide Product reaction->product

Caption: General scheme of the Ugi four-component reaction.

Signaling Pathways of Downstream Products

While this compound itself is a building block, its synthetic derivatives can interact with various biological pathways. For instance, tranexamic acid, synthesized from precursors derived from this compound, has well-defined effects on the fibrinolytic system.

Signaling Pathway of Tranexamic Acid

G plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin activated by fibrin Fibrin plasmin->fibrin degrades fibrin_degradation Fibrin Degradation (Clot Dissolution) fibrin->fibrin_degradation tranexamic_acid Tranexamic Acid tranexamic_acid->plasminogen inhibits binding to fibrin tpa_upa t-PA / u-PA tpa_upa->plasminogen

Caption: Simplified signaling pathway of tranexamic acid in the fibrinolytic system.[7][8][12][13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for straightforward and efficient participation in a wide range of chemical reactions, including amide bond formation, N-alkylation, and multicomponent reactions. These transformations provide access to a rich diversity of molecular scaffolds that are central to the development of pharmaceuticals, particularly in the areas of kinase inhibition and antifibrinolytic agents. The detailed protocols and data presented in this guide underscore its significance and provide a practical resource for researchers and scientists in the field of drug discovery and development. The continued exploration of this building block in novel synthetic methodologies will undoubtedly lead to the discovery of new and important bioactive molecules.

References

Spectroscopic Data of Methyl 4-(aminomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(aminomethyl)benzoate, a versatile building block in organic synthesis and drug discovery. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information is presented to aid in the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and its hydrochloride salt. Due to the limited availability of data for the free base, data for the hydrochloride salt and closely related compounds are provided for a comprehensive understanding.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.61Broad Singlet3H-NH₃⁺
7.96 - 8.01Multiplet2HAromatic (H-2, H-6)
7.63 - 7.67Multiplet2HAromatic (H-3, H-5)
4.10Singlet2H-CH₂-
3.86Singlet3H-OCH₃
Table 2: ¹³C NMR Spectroscopic Data (Predicted and from Related Compounds)
Assignment Methyl 4-aminobenzoate (B8803810) (Reference) Methyl 4-methylbenzoate (Reference) This compound (Predicted)
C=O167.9167.1~167
C-4 (aromatic)153.5143.4~145
C-2, C-6 (aromatic)131.7129.5~130
C-1 (aromatic)117.3127.3~128
C-3, C-5 (aromatic)113.0129.0~129
-OCH₃-51.8~52
-CH₂---~45
-CH₃ (ring)-21.5-
Table 3: IR Spectroscopic Data (Characteristic Absorptions)

Specific IR spectral data with peak assignments for this compound is not detailed in the available sources. However, based on the functional groups present and data from similar molecules like methyl benzoate (B1203000) and p-amino-methyl benzoate, the following characteristic absorption bands can be expected.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Medium-Strong, BroadN-H stretch (amine)
~3100-3000Weak-MediumC-H stretch (aromatic)
~3000-2850Weak-MediumC-H stretch (aliphatic -CH₂- and -OCH₃)
~1720StrongC=O stretch (ester)
~1610, ~1510MediumC=C stretch (aromatic ring)
~1280StrongC-O stretch (ester)
~850StrongC-H bend (para-disubstituted aromatic)
Table 4: Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
165Base Peak[M]⁺ (Molecular Ion)
134High[M - OCH₃]⁺
106High[M - COOCH₃]⁺
77Medium[C₆H₅]⁺

High-resolution mass spectrometry (HRMS) of the hydrochloride salt showed an m/z of 166.0865 for [M+H]⁺, which is consistent with the calculated value of 166.0863 for C₉H₁₂NO₂⁺.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy

Instrumentation : Bruker AC-300 or similar 300-600 MHz NMR spectrometer.

Sample Preparation :

  • Dissolve approximately 5-10 mg of this compound hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition :

  • Pulse Program : Standard single-pulse sequence.

  • Spectral Width : Typically 0-10 ppm.

  • Number of Scans : 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay : 1-5 seconds.

Data Processing :

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts relative to the internal standard.

  • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Instrumentation : Bruker AC-300 or similar 75-150 MHz NMR spectrometer.

Sample Preparation :

  • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition :

  • Pulse Program : Standard proton-decoupled ¹³C NMR experiment.

  • Spectral Width : Typically 0-200 ppm.

  • Number of Scans : A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Relaxation Delay : 2-5 seconds.

Data Processing :

  • Similar to ¹H NMR, involving Fourier transformation, phasing, baseline correction, and chemical shift calibration.

IR Spectroscopy

Instrumentation : FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

Sample Preparation :

  • KBr Pellet Method :

    • Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition :

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)

Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[3]

Sample Preparation :

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • The concentration should be around 1 mg/mL.

  • For compounds with low volatility or active hydrogens, derivatization (e.g., silylation) might be necessary.

GC Conditions :

  • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

  • Injector Temperature : 250-280 °C.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program : Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

MS Conditions :

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : Scan a suitable mass range (e.g., m/z 40-550).

  • Ion Source Temperature : 230 °C.

  • Quadrupole Temperature : 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS, HRMS) Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Elucidation and Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

General workflow for spectroscopic characterization.

References

The Lynchpin of Innovation: A Technical Guide to Methyl 4-(aminomethyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(aminomethyl)benzoate, a seemingly simple aromatic ester, has carved a significant niche in the landscape of medicinal chemistry. Its unique structural features, possessing both a reactive primary amine and a readily hydrolyzable methyl ester, render it a versatile building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this compound in drug development. We will delve into its key synthetic routes, present quantitative data in structured formats, and provide detailed experimental protocols for its preparation. Furthermore, this guide will illuminate its crucial role in the development of blockbuster drugs and explore its utility as a scaffold in modern medicinal chemistry, complete with visualizations of relevant biological pathways and experimental workflows.

Discovery and Historical Perspective

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and utility are intrinsically linked to the broader exploration of aminobenzoic acid derivatives in the early 20th century. The foundational work on the synthesis of related aminobenzoic acid esters provides the chemical context for its eventual emergence as a key intermediate.

The journey to synthesize compounds like this compound gained significant momentum with the need for precursors to important pharmaceutical agents. One of the most notable historical applications that propelled the investigation of related structures was the development of the antifibrinolytic drug, tranexamic acid. The structural similarities and synthetic strategies for tranexamic acid and its precursors likely spurred the refinement of methods to produce various aminomethylbenzoic acid esters, including the methyl ester.

Early synthetic approaches to aminomethylbenzoic acids often involved multi-step processes. A common strategy was the reduction of a corresponding nitro or cyano group to the amine, followed by esterification. For instance, the catalytic hydrogenation of methyl 4-cyanobenzoate (B1228447) emerged as a viable route. Another classical approach involved the esterification of 4-(aminomethyl)benzoic acid itself. Over the decades, numerous patents and research articles have detailed optimized procedures for its synthesis, reflecting its growing importance as a commercially valuable intermediate in the pharmaceutical industry.

Key Synthetic Routes and Experimental Protocols

The synthesis of this compound can be achieved through several efficient pathways. The choice of method often depends on the starting materials' availability, scalability, and desired purity. Below are detailed protocols for two of the most common and effective synthetic strategies.

Fischer Esterification of 4-(Aminomethyl)benzoic Acid

This direct method involves the acid-catalyzed esterification of the parent amino acid with methanol (B129727).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq) or thionyl chloride (excess), to the stirred suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization.[1][2][3]

Logical Workflow for Fischer Esterification:

Fischer_Esterification A Suspend 4-(aminomethyl)benzoic acid in Methanol B Add concentrated Sulfuric Acid (catalyst) A->B Slowly C Reflux for 4-24h B->C Heat D Cool and remove excess Methanol C->D Monitor by TLC E Neutralize with NaHCO3 and Extract with Organic Solvent D->E F Purify by Chromatography or Recrystallization E->F G This compound F->G Yields pure product Catalytic_Hydrogenation A Dissolve Methyl 4-cyanobenzoate in Methanol/Ethanol B Add Catalyst (e.g., Pd/C) A->B C Pressurize with H2 gas (50-100 psi) B->C D Stir at RT or with gentle heat C->D Monitor H2 uptake E Filter to remove catalyst D->E Reaction completion F Concentrate filtrate E->F G This compound F->G High purity product Fibrinolysis_Inhibition cluster_0 Normal Fibrinolysis cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs Tranexamic_Acid Tranexamic Acid Plasminogen_Blocked Plasminogen (Lysine sites blocked) Tranexamic_Acid->Plasminogen_Blocked Binds to Inhibition X Inhibition->Plasmin HCV_Replication_Inhibition cluster_0 HCV Replication Cycle cluster_1 Inhibition by Helicase Inhibitor Viral_RNA Viral RNA NS3_Helicase NS3 Helicase Viral_RNA->NS3_Helicase Binds Unwound_RNA Unwound RNA NS3_Helicase->Unwound_RNA Unwinds (ATP-dependent) Replication RNA Replication Unwound_RNA->Replication Helicase_Inhibitor Helicase Inhibitor (from this compound) NS3_Helicase_Blocked NS3 Helicase (Inactive) Helicase_Inhibitor->NS3_Helicase_Blocked Binds to Inhibition X Inhibition->Unwound_RNA

References

Understanding the reactivity of the aminomethyl group in C9H11NO2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Aminomethyl Group in C9H11NO2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C9H11NO2 encompasses a variety of isomers with significant chemical and pharmacological diversity. This guide focuses specifically on isomers containing the aminomethyl group (-CH2NH2), particularly those where it functions as a benzylic amine. The reactivity of this moiety is paramount in synthetic chemistry and drug development, as it governs molecular interactions, metabolic pathways, and the potential for derivatization. This document provides a detailed examination of the electronic and steric properties of the aminomethyl group in the context of a C9H11NO2 scaffold, supported by quantitative data, detailed experimental protocols for key transformations, and graphical representations of reaction pathways and workflows.

Introduction: Isomers of C9H11NO2

The formula C9H11NO2 can represent numerous constitutional isomers and stereoisomers.[1][2][3] For the purpose of studying the aminomethyl group, the most relevant structures are those where this group is attached to a benzene (B151609) ring, making it a benzylic amine. The presence of the benzene ring significantly influences the reactivity of both the amine and the adjacent methylene (B1212753) C-H bonds through resonance stabilization of intermediates.[4]

Key isomers containing an aminomethyl or a closely related primary amine group are summarized below. This guide will focus primarily on the methyl (aminomethyl)benzoate series as archetypal examples.

Table 1: Key Isomers of C9H11NO2
Common Name Structure (SMILES) Notes on the Amino Group
Methyl 4-(aminomethyl)benzoateCOC(=O)C1=CC=C(C=C1)CNA primary benzylic amine. The focus of this guide.[5]
Methyl 3-(aminomethyl)benzoateCOC(=O)C1=CC=CC(=C1)CNA primary benzylic amine; positional isomer of the above.[6]
L-PhenylalanineC1=CC=C(C=C1)CC(C(=O)O)NA primary amine on a chiral center, alpha to a carboxylic acid. Not a benzylic amine.
BenzocaineCCOC(=O)C1=CC=C(C=C1)NAn aromatic amine (aniline derivative). The amino group is directly attached to the ring.[7]

Core Reactivity of the Benzylic Aminomethyl Group

The reactivity of the aminomethyl group is dominated by the lone pair of electrons on the nitrogen atom, rendering it both nucleophilic and basic. Its position adjacent to an aromatic ring (benzylic position) introduces unique reactivity patterns.[8]

Nucleophilicity and Basicity

The primary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. It is also a weak base, reacting with acids to form the corresponding ammonium (B1175870) salt, a feature critical for aqueous solubility and drug formulation.

Table 2: Quantitative Reactivity Data
Property Value / Observation
pKa (Conjugate Acid of Benzylamine) ~9.34
Reactivity with Electrophiles High. Readily undergoes N-alkylation and N-acylation.
Oxidation Potential Can be oxidized to imines or nitrones under specific conditions.[9]
C-H Bond Reactivity (Benzylic) The benzylic C-H bonds are activated towards radical halogenation and oxidation.[4] Mechanistic studies suggest some catalytic C-H alkylations proceed via an imine intermediate.[10]
Key Chemical Transformations
  • N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a common method for producing drug candidates or for use as a protecting group strategy.

  • N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. This can be challenging to perform selectively but is crucial for tuning the steric and electronic properties of the amine.

  • Reductive Amination: While the aminomethyl group is often the product of reductive amination, it can react with other aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Mannich Reaction: The aminomethyl group is a classic product of the Mannich reaction, which involves the aminomethylation of an acidic proton of a carbonyl compound using formaldehyde (B43269) and a primary or secondary amine.[11][12][13] Understanding its formation provides context for its reactivity.

// Main Compound start [label="R-CH2-NH2\n(Aminomethyl Compound)", fillcolor="#4285F4"];

// Reaction Types acylation [label="N-Acylation", fillcolor="#5F6368", shape=ellipse]; alkylation [label="N-Alkylation", fillcolor="#5F6368", shape=ellipse]; oxidation [label="Oxidation", fillcolor="#5F6368", shape=ellipse]; protonation [label="Protonation", fillcolor="#5F6368", shape=ellipse];

// Reagents reagent_acyl [label="Acyl Halide (R'-COCl)\nor Anhydride", fillcolor="#34A853"]; reagent_alkyl [label="Alkyl Halide (R'-X)", fillcolor="#34A853"]; reagent_oxidant [label="Oxidizing Agent\n(e.g., H2O2)", fillcolor="#34A853"]; reagent_acid [label="Acid (H+)", fillcolor="#34A853"];

// Products product_amide [label="R-CH2-NH-COR'\n(Amide)", fillcolor="#EA4335"]; product_sec_amine [label="R-CH2-NH-R'\n(Secondary Amine)", fillcolor="#EA4335"]; product_imine [label="R-CH=NH\n(Imine)", fillcolor="#EA4335"]; product_salt [label="R-CH2-NH3+\n(Ammonium Salt)", fillcolor="#EA4335"];

// Edges edge [color="#202124", fontcolor="#202124"]; start -> acylation; acylation -> product_amide; reagent_acyl -> acylation [arrowhead=none];

start -> alkylation; alkylation -> product_sec_amine; reagent_alkyl -> alkylation [arrowhead=none];

start -> oxidation; oxidation -> product_imine; reagent_oxidant -> oxidation [arrowhead=none];

start -> protonation; protonation -> product_salt; reagent_acid -> protonation [arrowhead=none]; } } Caption: Figure 1: Core Reactivity Pathways of a Benzylic Aminomethyl Group.

Role in Drug Development and Biological Activity

The aminomethyl group is a key pharmacophore. In its neutral state, it can act as a hydrogen bond donor and acceptor. When protonated at physiological pH, it forms a positive charge, enabling strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in receptor binding pockets. The isomeric placement of the group significantly impacts biological activity, as different spatial arrangements alter how the molecule fits into a binding site.[14][15][16]

// Edges edge [style=dashed, color="#EA4335", arrowhead=open, fontcolor="#202124"]; drug_amine -> asp [label="Ionic Bond"]; drug_amine -> ser [label="H-Bond"]; drug_ring -> phe [label="Hydrophobic\nInteraction"]; } } Caption: Figure 2: Drug-Receptor Interaction Model.

Experimental Protocols

The following sections provide detailed methodologies for common reactions involving the aminomethyl group.

Protocol 1: N-Acetylation of this compound

This protocol describes the conversion of the primary amine to an acetamide, a reaction frequently used to modify bioactivity or protect the amine.

  • Objective: To synthesize methyl 4-(acetamidomethyl)benzoate.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Triethylamine (B128534) (TEA) or Pyridine (1.2 eq)

    • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield the pure amide product.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the protonated aminomethyl group.

  • Objective: To determine the pKa of the conjugate acid of an aminomethyl compound.

  • Reagents & Materials:

    • Aminomethyl compound (~0.01 M solution)

    • Standardized hydrochloric acid (HCl) solution (0.1 M)

    • Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)

    • Calibrated pH meter and electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker

  • Procedure:

    • Prepare a dilute solution (~0.01 M) of the aminomethyl compound in deionized water.

    • Add an excess of standardized HCl (e.g., 1.5 equivalents) to the solution to ensure the complete protonation of the amine.

    • Place the beaker on a magnetic stirrer, insert the calibrated pH electrode, and begin stirring.

    • Record the initial pH of the solution.

    • Titrate the solution by adding small, precise increments (e.g., 0.1-0.2 mL) of the standardized NaOH solution from the burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point, identified by a sharp change in pH.

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa is the pH at the half-equivalence point. This can be determined from the graph as the pH when half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, it can be found at the midpoint of the buffer region on the titration curve.

Conclusion

The aminomethyl group in C9H11NO2 isomers, particularly when in a benzylic position, exhibits a rich and predictable reactivity profile. Its nucleophilic and basic character makes it a versatile handle for chemical modification through reactions like N-acylation and N-alkylation. These transformations, along with its ability to engage in crucial intermolecular interactions such as hydrogen bonding and ionic bonding, underscore its importance as a pharmacophore in drug design. The provided protocols and conceptual diagrams serve as a foundational resource for researchers aiming to synthesize, modify, and understand molecules containing this functional group.

References

The Untapped Potential of Methyl 4-(aminomethyl)benzoate in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – As the quest for novel high-performance polymers continues, researchers are increasingly exploring unique monomers to unlock new material properties. This technical guide delves into the promising, yet largely unexplored, potential of Methyl 4-(aminomethyl)benzoate as a versatile building block in polymer chemistry. Addressed to researchers, scientists, and professionals in drug development, this document outlines the core theoretical applications, proposed experimental protocols, and predicted properties of polymers derived from this intriguing monomer.

Introduction to this compound: A Monomer of Interest

This compound is an aromatic compound featuring both an amine (-NH2) and a methyl ester (-COOCH3) functional group, attached to a central benzene (B151609) ring. This unique bifunctionality makes it a prime candidate for various polymerization reactions, particularly in the synthesis of aromatic polyamides and other advanced polymers. While its primary documented use lies as an intermediate in the synthesis of pharmaceuticals, its structural characteristics suggest significant potential for creating polymers with tailored thermal, mechanical, and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1]
Melting Point 243 °C (decomposes)[3]
Appearance White to off-white crystalline powder[4]

Potential Applications in Polymer Chemistry

The dual functionality of this compound opens doors to several polymerization pathways, primarily through step-growth polymerization.

Synthesis of Aromatic Polyamides (Aramids)

The most direct application of this compound in polymer chemistry is in the synthesis of aromatic polyamides, commonly known as aramids. The amine group can react with the carboxylic acid or acyl chloride groups of a co-monomer, while the methyl ester group can undergo polycondensation, typically with the elimination of methanol.

Self-Polycondensation: Theoretically, this compound can undergo self-polycondensation at elevated temperatures, where the amine group of one monomer reacts with the methyl ester group of another. This would lead to the formation of a polyamide with a highly regular, rigid backbone structure.

Copolymerization with Diacids or Diacyl Chlorides: A more controlled approach involves the copolymerization of this compound with various aromatic or aliphatic diacids (or their more reactive diacyl chloride derivatives). This allows for precise control over the polymer's composition and properties by varying the co-monomer. For instance, reaction with terephthaloyl chloride could yield a highly rigid and thermally stable aramid.

Polycondensation_Reaction cluster_reactants Reactants Monomer1 This compound Polymer Aromatic Polyamide Monomer1->Polymer Polycondensation Monomer2 Diacyl Chloride (e.g., Terephthaloyl Chloride) Monomer2->Polymer Byproduct Methanol + HCl Polymer->Byproduct Elimination Experimental_Workflow start Start step1 Monomer & Solvent Preparation start->step1 step2 Polymerization Reaction (Low Temperature) step1->step2 step3 Polymer Precipitation & Isolation step2->step3 step4 Washing & Purification step3->step4 step5 Drying step4->step5 step6 Characterization (FTIR, NMR, TGA, DSC, GPC) step5->step6 end End step6->end

References

Methodological & Application

Protocol for esterification of 4-(aminomethyl)benzoic acid to its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of methyl 4-(aminomethyl)benzoate, a key intermediate in the development of active pharmaceutical ingredients. The primary method detailed is the esterification of 4-(aminomethyl)benzoic acid using thionyl chloride (SOCl₂) in methanol (B129727), a robust and high-yielding laboratory procedure. An alternative method, the Fischer esterification using hydrochloric acid, is also summarized for comparison. This document is intended for researchers in organic chemistry and drug development, providing comprehensive experimental procedures, quantitative data, and a visual workflow to ensure successful synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structure contains a primary amine and a methyl ester, allowing for diverse subsequent chemical modifications. The esterification of the parent carboxylic acid, 4-(aminomethyl)benzoic acid, presents a unique challenge due to its zwitterionic nature, which results in poor solubility in common organic solvents like methanol.[1]

To overcome this, the reaction is typically performed under acidic conditions. The acid protonates the molecule, increasing its solubility and activating the carboxylic acid for esterification.[1] This note details a highly efficient protocol using thionyl chloride in methanol. In this one-pot reaction, thionyl chloride serves a dual purpose: it reacts with methanol to generate HCl in situ, which catalyzes the esterification, and it also directly converts the carboxylic acid to a highly reactive acyl chloride intermediate.[2][3] An alternative, the classic Fischer esterification using aqueous HCl, is also presented as a viable, high-yield method.[4]

Comparative Data of Esterification Protocols

The following table summarizes quantitative data from two effective methods for the synthesis of this compound.

ParameterThionyl Chloride MethodFischer Esterification (HCl)
Starting Material 4-(Aminomethyl)benzoic acid4-(Aminomethyl)benzoic acid
Reagents Thionyl chloride (SOCl₂), MethanolHydrochloric acid (HCl), Methanol
Solvent MethanolMethanol
Reaction Time 4-5 hoursNot specified
Temperature RefluxNot specified
Reported Yield ~90% (for ethyl ester)[5]88-89%[4]
Product Form Hydrochloride SaltFree Base
Purification Liquid-liquid extraction, concentrationpH adjustment, liquid-liquid extraction
Melting Point (°C) 243 (hydrochloride salt, dec.)[6]Not specified

Experimental Protocol: Thionyl Chloride Method

This protocol is adapted from established procedures for the esterification of amino acids.[1][5]

3.1. Safety Precautions

  • Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction setup is properly vented into a scrubbing system.

  • Methanol is flammable and toxic. Avoid ignition sources and skin contact.

3.2. Materials and Reagents

  • 4-(Aminomethyl)benzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-(aminomethyl)benzoic acid (e.g., 7.55 g, 50 mmol).

  • Suspension: Add 100 mL of anhydrous methanol to the flask to create a suspension. The starting material will not dissolve completely at this stage.[1]

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 8.9 g or 5.4 mL, 75 mmol, 1.5 equiv.) dropwise to the stirred suspension over 30 minutes using a dropping funnel. The addition is exothermic and generates gas. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should clarify as the hydrochloride salt of the starting material forms and dissolves. Equip the flask with a reflux condenser (with a gas outlet connected to a trap) and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Removal of Solvent: After the reaction is complete, cool the flask to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator. This will yield the crude product, this compound hydrochloride, typically as a white or off-white solid.

  • Work-up - Neutralization (Optional, to obtain free base):

    • Dissolve the crude solid in 100 mL of water and cool the solution in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is between 8 and 9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Work-up - Purification:

    • Wash the combined organic layers with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.

3.4. Characterization The final product can be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Melting Point: The hydrochloride salt has a reported melting point of 243 °C (with decomposition).[6]

  • FT-IR Spectroscopy: To identify functional groups (e.g., ester C=O stretch, N-H stretch).

Visual Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the thionyl chloride method.

Esterification_Workflow start 4-(Aminomethyl)benzoic acid in anhydrous Methanol add_socl2 Add SOCl₂ (1.5 eq) dropwise at 0 °C start->add_socl2 reflux Reflux for 4 hours (approx. 65 °C) add_socl2->reflux rotovap Remove solvent (Rotary Evaporator) reflux->rotovap crude_product Crude Product: This compound HCl rotovap->crude_product neutralize Neutralize (pH 8-9) with aq. NaHCO₃ crude_product->neutralize Optional: Free Base Isolation extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate final_product Final Product: This compound dry_concentrate->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of Methyl 4-(aminomethyl)benzoate in Buchwald-Hartwig C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Methyl 4-(aminomethyl)benzoate is a particularly useful building block in drug discovery and medicinal chemistry, as it incorporates a benzylamine (B48309) moiety with a readily diversifiable ester functional group. Its application in Buchwald-Hartwig reactions allows for the synthesis of a diverse library of N-aryl benzylamine derivatives, which are precursors to a wide range of biologically active compounds.

These application notes provide a detailed overview of the use of this compound in Buchwald-Hartwig C-N coupling reactions, including optimized reaction conditions, experimental protocols, and expected outcomes for various substrates.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.

Core Components of the Reaction

Successful Buchwald-Hartwig amination reactions are dependent on the careful selection of several key components:

  • Palladium Precursor: A source of palladium is essential for the catalytic cycle. Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various pre-formed palladium precatalysts.

  • Ligand: Bulky, electron-rich phosphine (B1218219) ligands are critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can dramatically influence the reaction's efficiency and scope. Commonly used ligands include those from the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos.[2]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Sterically hindered alkoxides such as sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu), or carbonate bases like cesium carbonate (Cs₂CO₃) are frequently employed. The strength and nature of the base can affect the reaction outcome, especially with base-sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene (B28343), dioxane, and DMF are common choices.

Experimental Protocols

The following protocols are provided as a general guideline for the Buchwald-Hartwig amination of this compound with aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Coupling of this compound with Aryl Bromides

This protocol is a general method for the coupling of a primary amine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere.

  • Add anhydrous toluene to the reaction vessel.

  • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-4-(methoxycarbonyl)benzylamine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides. These are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001885-95
24-BromoanisolePd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane1102480-90
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene10012>90
42-BromopyridinePd₂(dba)₃ (1.5)RuPhos (3)KOtBuToluene1102075-85
53-BromobenzonitrilePd(OAc)₂ (2)XPhos (4)NaOtBuDioxane1001688-98

Note: Yields are isolated yields after purification and are based on literature for similar primary amines. Specific yields for this compound may vary.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd_amine_complex [L-Pd(II)(Ar)(amine)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reaction Heat and Stir (e.g., 100-110 °C, 12-24 h) inert->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Quench with Water - Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product: N-Aryl-4-(methoxycarbonyl)benzylamine purification->product

References

Experimental procedure for the synthesis of quinoline derivatives using Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds that are foundational in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[1][2][3][4][5][6][7] The synthesis of the quinoline scaffold has been a subject of extensive research, leading to the development of several named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[8][9][10][11][12] These classical methods typically involve the condensation of an aromatic amine, specifically an aniline (B41778) derivative, with various carbonyl compounds. This application note addresses the feasibility of employing Methyl 4-(aminomethyl)benzoate as a starting material in these established synthetic routes.

Feasibility Analysis of this compound in Classical Quinoline Synthesis

A thorough review of established synthetic protocols for quinoline derivatives reveals a critical structural requirement for the amine-containing starting material. The classical and most widely used methods for quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, necessitate the use of a primary aromatic amine (an aniline derivative) where the amino group is directly attached to the aromatic ring. This structural feature is essential for the electrophilic cyclization step that forms the pyridine (B92270) ring of the quinoline system.

This compound is a benzylamine (B48309) derivative, not an aniline. The amino group is separated from the benzene (B151609) ring by a methylene (B1212753) (-CH2-) group. This fundamental structural difference prevents its direct participation in the classical quinoline-forming cyclization reactions. The reaction mechanisms of these syntheses rely on the nucleophilicity of the aromatic ring, activated by the directly attached amino group, to attack a carbonyl-containing intermediate and form the new heterocyclic ring. In this compound, the amino group is not positioned to facilitate this intramolecular cyclization onto the benzene ring to form the quinoline core.

Therefore, based on the foundational principles of these well-established quinoline syntheses, this compound is not a suitable starting material for the direct synthesis of quinoline derivatives via these routes. An experimental protocol for the direct synthesis of quinoline derivatives from this compound using these methods cannot be provided as it is chemically unviable.

Alternative Approaches and General Protocols for Quinoline Synthesis

For researchers interested in the synthesis of quinoline derivatives, the following section provides an overview of established methods using appropriate aniline-based starting materials. These protocols are based on well-documented named reactions.

Friedländer Annulation

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base.[10][11][12][13][14]

General Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.2 eq), and a suitable solvent (e.g., ethanol, toluene, or solvent-free).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide, piperidine).[12][13]

  • Reaction Conditions: Heat the mixture to reflux for a period ranging from 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired quinoline derivative.

Experimental Workflow for Friedländer Synthesis

Friedlander_Workflow Reactants 2-Aminoaryl Ketone + Active Methylene Compound Solvent_Catalyst Add Solvent and Catalyst (Acid or Base) Reactants->Solvent_Catalyst Reflux Heat to Reflux (2-24h) Solvent_Catalyst->Reflux Monitoring Monitor by TLC Reflux->Monitoring Monitoring->Reflux Incomplete Workup Cool, Precipitate/ Solvent Removal Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Quinoline Derivative Purification->Product

Caption: Workflow for the Friedländer Synthesis of Quinolines.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[8][15][16][17][18]

General Experimental Protocol:

  • Reactant Mixture: To a solution of the aniline (1.0 eq) in a suitable solvent (often the acid catalyst itself, like concentrated sulfuric acid or polyphosphoric acid), add the β-diketone (1.1 eq) dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 100-150 °C for several hours.

  • Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Reaction Scheme for Combes Synthesis

Combes_Reaction Aniline Aniline Derivative Quinoline Substituted Quinoline Aniline->Quinoline Diketone β-Diketone Diketone->Quinoline Acid Acid Catalyst (e.g., H₂SO₄) Acid->Quinoline Heat

Caption: General Reaction Scheme for the Combes Quinoline Synthesis.

Doebner-von Miller Reaction

This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[8][9][19][20][21]

General Experimental Protocol:

  • Reactant Mixture: In a flask, dissolve the aniline (1.0 eq) in a suitable acid, such as hydrochloric acid or sulfuric acid.

  • Addition of Carbonyl: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) (2.0 eq) to the mixture, often with an oxidizing agent present.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Work-up and Purification: After cooling, the mixture is poured into water and made alkaline. The product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Quantitative Data from Literature Examples

The following table summarizes representative yields for different quinoline synthesis methods, highlighting the variability based on substrates and conditions.

Reaction NameAniline DerivativeCarbonyl CompoundCatalyst/ConditionsYield (%)Reference
Friedländer2-AminobenzophenoneAcetoneKOH, EtOH, Reflux85-95[11]
Friedländer2-AminobenzaldehydeEthyl acetoacetatePiperidine, EtOH, Reflux70-80[11]
CombesAnilineAcetylacetoneH₂SO₄, 110°C60-70[15]
Combesp-ToluidineBenzoylacetonePPA, 130°C55-65[15]
Doebner-von MillerAnilineCrotonaldehydeHCl, As₂O₅, Reflux50-60[22]
Doebner-von Millerm-ToluidineMethyl vinyl ketoneH₂SO₄, Nitrobenzene, Reflux45-55[19]

Conclusion

While the synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry with numerous well-established methods, the choice of starting materials is critical. This compound is not a suitable substrate for direct use in classical quinoline syntheses like the Friedländer, Combes, or Doebner-von Miller reactions due to its benzylamine structure. Researchers aiming to synthesize quinoline derivatives should select appropriate aniline precursors to ensure the success of these synthetic transformations. The protocols and data presented herein for established methods serve as a general guide for the synthesis of this important class of compounds.

References

Application of Methyl 4-(aminomethyl)benzoate in the Synthesis of Potent HCV Helicase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS3 helicase, an essential enzyme for viral replication, represents a key target for the development of direct-acting antiviral (DAA) agents. This application note details the use of Methyl 4-(aminomethyl)benzoate as a critical building block in the synthesis of a potent pyrrole-based HCV helicase inhibitor. The described methodology, based on the work of Kandil et al., highlights a robust amide coupling strategy to generate a compound with sub-micromolar inhibitory activity.[1]

Role of this compound

This compound serves as a versatile reagent in medicinal chemistry. Its primary amine functionality allows for the formation of stable amide bonds with carboxylic acids, while the methyl ester provides a site for further chemical modification or can act as a key interaction moiety with the biological target. In the context of the synthesized HCV helicase inhibitor, the benzamide (B126) moiety derived from this compound is crucial for establishing key interactions within the binding site of the enzyme.

Data Presentation: Comparative Inhibitory Activity of HCV Helicase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various reported HCV helicase inhibitors, providing a comparative landscape of their potencies.

Inhibitor ClassCompoundIC50 (µM)Reference
Pyrrole-basedCompound 4 0.26Kandil et al., 2009[1]
ThiazolpiperazinylCompound 23 110(Not specified in available abstracts)
Acridone DerivativesVarious1.5 - 20(Not specified in available abstracts)
Tropolone Derivatives3,7-dibromo-5 morpholinomethyltropolone17.6(Not specified in available abstracts)
ManoalideManoalide15(Not specified in available abstracts)
Thioflavine SThioflavine S(Not specified in available abstracts)

Experimental Protocols

This section provides a detailed protocol for the synthesis of a pyrrole-based HCV helicase inhibitor (Compound 4 ) using this compound. The synthesis involves a key amide coupling step.

Synthesis of N-(4-(methoxycarbonyl)benzyl)-5-(3-oxobut-1-en-1-yl)-1H-pyrrole-2-carboxamide (Compound 4)

Materials:

  • 5-(3-oxobut-1-en-1-yl)-1H-pyrrole-2-carboxylic acid

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 5-(3-oxobut-1-en-1-yl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.1 eq) and a base such as triethylamine or DIPEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the coupling.

  • Addition of Coupling Agents: To the stirred solution, add 4-Dimethylaminopyridine (DMAP, 0.1-1.0 eq) followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(methoxycarbonyl)benzyl)-5-(3-oxobut-1-en-1-yl)-1H-pyrrole-2-carboxamide (Compound 4 ).

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Workflow for HCV Helicase Inhibitor

G cluster_start Starting Materials cluster_reagents Coupling Reagents pyrrole_acid 5-(3-oxobut-1-en-1-yl)-1H-pyrrole-2-carboxylic acid coupling Amide Coupling pyrrole_acid->coupling methyl_benzoate This compound methyl_benzoate->coupling edci EDCI edci->coupling dmap DMAP dmap->coupling product Crude Product coupling->product purification Silica Gel Chromatography product->purification final_product HCV Helicase Inhibitor (Compound 4) purification->final_product

Caption: Synthetic workflow for the preparation of the HCV helicase inhibitor.

Mechanism of HCV Helicase and Inhibition

G cluster_viral_process HCV Replication Cycle cluster_inhibition Inhibition dsRNA dsRNA Intermediate NS3_Helicase NS3 Helicase dsRNA->NS3_Helicase Binding ssRNA ssRNA Genomes NS3_Helicase->ssRNA Unwinding Blocked_Helicase Inactive NS3 Helicase ADP_Pi ADP + Pi NS3_Helicase->ADP_Pi Inhibitor Pyrrole-based Inhibitor (Compound 4) Inhibitor->NS3_Helicase Binds to Helicase ATP ATP ATP->NS3_Helicase

Caption: Simplified pathway of HCV NS3 helicase action and its inhibition.

References

Application Notes and Protocols: A Step-by-Step Guide to the Catalytic Hydrogenation of Methyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of methyl 4-cyanobenzoate (B1228447) is a crucial chemical transformation for the synthesis of methyl 4-(aminomethyl)benzoate. This product serves as a valuable building block in the pharmaceutical and fine chemical industries, notably in the preparation of active pharmaceutical ingredients (APIs). The reduction of the nitrile group to a primary amine is a key step that can be achieved with high efficiency and selectivity using heterogeneous catalysts such as Raney® Nickel and Palladium on carbon (Pd/C). This document provides detailed application notes and experimental protocols for this important reaction.

The overall reaction involves the conversion of the cyano group (-C≡N) of methyl 4-cyanobenzoate to an aminomethyl group (-CH₂NH₂) in the presence of a catalyst and a hydrogen source. Careful selection of the catalyst and optimization of reaction parameters are essential to maximize the yield of the desired primary amine and minimize the formation of byproducts like secondary and tertiary amines.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly influences the outcome of the hydrogenation. Below is a summary of typical reaction conditions and performance data for Raney® Nickel and Palladium on carbon in the hydrogenation of aromatic nitriles.

CatalystHydrogen Source & PressureTemperature (°C)SolventReaction Time (h)Typical Yield (%)SelectivityReference
Raney® NickelH₂ gas (50 bar)77Dioxane/Ammonia (B1221849)4-6>90High for primary amine
Palladium on Carbon (10%)Ammonium (B1175870) formate (B1220265)25-40Methanol (B129727)2-451-98High for primary amine
Raney® NickelSodium hypophosphite/TosylhydrazineRoom TempAq. Acetic Acid/Pyridine0.5-1GoodHigh for primary amine[1]
Palladium on Carbon (5%)H₂ gas (6 bar)30Dichloromethane/Water685-90High for primary amine

Experimental Protocols

Herein, we provide detailed protocols for the catalytic hydrogenation of methyl 4-cyanobenzoate using Raney® Nickel and Palladium on Carbon.

Protocol 1: Hydrogenation using Raney® Nickel

This protocol describes the reduction of methyl 4-cyanobenzoate using Raney® Nickel as the catalyst under a hydrogen atmosphere. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.

Materials:

  • Methyl 4-cyanobenzoate

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Dioxane

  • 7N Ammoniacal Methanol

  • Hydrogen gas (high-purity)

  • Nitrogen gas (inert)

  • Celite® or other filter aid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Magnetic stirrer and stir bars

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with nitrogen gas to remove any air.

  • Charging the Reactor: To the reactor vessel, add methyl 4-cyanobenzoate (1.0 eq).

  • Solvent Addition: Add anhydrous dioxane and 7N ammoniacal methanol in a suitable ratio (e.g., 5:1 v/v) to dissolve the substrate completely.

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel slurry (approximately 10-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.

  • Sealing and Purging: Seal the reactor and purge the system with nitrogen gas 3-4 times to remove any residual air, followed by purging with hydrogen gas 3-4 times.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 70-80°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with methanol. Caution: Do not allow the filtered catalyst to dry on the filter paper as it can ignite in the air. Quench the catalyst immediately with water.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C)

This protocol utilizes a milder, non-pressurized hydrogen source, ammonium formate, with a Pd/C catalyst. This method is often preferred for laboratory-scale synthesis due to its operational simplicity.

Materials:

  • Methyl 4-cyanobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Nitrogen gas (inert)

  • Celite® or other filter aid

  • Standard laboratory glassware

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-cyanobenzoate (1.0 eq) in methanol.

  • Catalyst and Reagent Addition: To the stirred solution, add 10% Pd/C (5-10 mol%). Then, add ammonium formate (3-5 eq) in portions.

  • Reaction: Heat the reaction mixture to reflux (around 65°C) or stir at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization as needed.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of methyl 4-cyanobenzoate.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start dissolve Dissolve Methyl 4-Cyanobenzoate in Solvent start->dissolve add_catalyst Add Catalyst (Raney Ni or Pd/C) dissolve->add_catalyst setup_reactor Setup Reactor & Introduce H₂ Source add_catalyst->setup_reactor react Run Reaction at Set Temperature & Pressure setup_reactor->react monitor Monitor Progress (H₂ uptake / TLC) react->monitor cool_filter Cool & Filter Catalyst monitor->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Extract Product concentrate->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify end End Product: This compound purify->end

Caption: General experimental workflow for the catalytic hydrogenation.

Reaction Pathway

The following diagram illustrates the signaling pathway of the catalytic hydrogenation of methyl 4-cyanobenzoate, highlighting the main reaction and potential side reactions.

reaction_pathway substrate Methyl 4-Cyanobenzoate imine Iminomethyl Benzoate (Intermediate) substrate->imine + H₂ (Catalyst) primary_amine This compound (Primary Amine - Desired Product) imine->primary_amine + H₂ (Catalyst) secondary_amine Secondary Amine (Byproduct) imine->secondary_amine + Primary Amine - NH₃ tertiary_amine Tertiary Amine (Byproduct) secondary_amine->tertiary_amine + Imine - Primary Amine

Caption: Reaction pathway showing the formation of the desired product and byproducts.

Conclusion

The catalytic hydrogenation of methyl 4-cyanobenzoate is a robust and scalable method for the synthesis of this compound. Both Raney® Nickel and Palladium on Carbon are effective catalysts, with the choice depending on the desired reaction conditions, scale, and available equipment. Adherence to the detailed protocols and safety precautions is essential for achieving high yields and purity of the final product, which is a key intermediate for numerous applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Use of Methyl 4-(aminomethyl)benzoate as a Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern chemistry, facilitating the efficient assembly of complex molecules such as peptides, oligonucleotides, and small molecule libraries. A critical component of this methodology is the choice of a suitable linker, which tethers the nascent molecule to the insoluble polymer support. The linker's properties dictate the conditions under which the final product can be cleaved from the resin and ultimately influence the overall success of the synthesis.

Methyl 4-(aminomethyl)benzoate, when converted to its carboxylic acid form and protected, serves as a stable and versatile linker. It can be readily incorporated into standard solid-phase synthesis workflows, particularly those employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The resulting 4-(aminomethyl)benzoyl (AMB) linker is a benzyl (B1604629) ester-type linker, analogous to the widely used Wang resin linker. This type of linker is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

These application notes provide a comprehensive guide to utilizing this compound as a linker precursor in solid-phase synthesis, covering the preparation of the linker, its attachment to a solid support, subsequent chain elongation, and final cleavage of the synthesized molecule.

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS): The AMB linker is well-suited for the synthesis of peptides with a C-terminal carboxylic acid.

  • Small Molecule Synthesis: It can be employed to immobilize carboxylic acid-containing starting materials for the construction of small molecule libraries.

  • Scaffold and Template Synthesis: The rigid aromatic nature of the linker can be advantageous in the synthesis of constrained peptides or molecular scaffolds.

Data Presentation

The following tables summarize typical quantitative data associated with the use of a 4-(aminomethyl)benzoyl linker system in solid-phase synthesis. The values are representative and can be influenced by the specific peptide sequence, length, and the efficiency of coupling and deprotection steps.[1]

Table 1: Resin Loading and Cleavage Efficiency

ParameterTypical ValueNotes
Resin TypeWang Resin (Hydroxymethyl-functionalized)Standard support for Fmoc-SPPS of peptide acids.
Initial Resin Loading0.3 - 1.0 mmol/gDependent on the specific resin and coupling efficiency.[1]
Cleavage Conditions95% TFA, 2.5% H₂O, 2.5% TISStandard cleavage cocktail for acid-labile linkers.[1]
Cleavage Time1 - 3 hoursSequence-dependent.
Cleavage Yield70 - 95%Highly dependent on the peptide sequence and length.

Table 2: Purity of Crude Product

ParameterTypical ValueNotes
Crude Peptide Purity50 - 90%Determined by RP-HPLC analysis of the crude product after cleavage.[1]
Major ImpuritiesDeletion sequences, truncated peptides, products of side-chain protecting group removal.Dependent on the efficiency of each synthesis step.

Table 3: Example Peptide Synthesis Yields using an AMB Linker

Peptide SequenceOverall YieldReference
l-Thr-l-Ala-l-Ser-l-Phe-l-Ser-l-Leu-Gly-SBn57%[2]
l-Thr-l-Phe-l-Tyr-l-Ser-l-Ala-l-Tyr-Gly-SBn56%[2]

Experimental Protocols

The overall workflow for using this compound as a linker involves several stages: preparation of the Fmoc-protected linker, immobilization onto a solid support, solid-phase synthesis of the target molecule, and final cleavage.

cluster_prep Linker Preparation cluster_sps Solid-Phase Synthesis cluster_cleavage Cleavage and Purification A This compound B Hydrolysis A->B C 4-(Aminomethyl)benzoic Acid B->C D Fmoc Protection C->D E Fmoc-4-(aminomethyl)benzoic Acid D->E G Linker Immobilization E->G F Hydroxymethyl Resin (e.g., Wang Resin) F->G H Fmoc-AMB-Resin G->H I Fmoc Deprotection H->I J Amino Acid Coupling I->J K Repeat Steps I & J J->K L Final Fmoc Deprotection K->L M Peptide-AMB-Resin L->M N Acidolytic Cleavage (TFA) M->N O Crude Peptide N->O P Purification (RP-HPLC) O->P Q Pure Peptide P->Q

Caption: Overall workflow for solid-phase synthesis using a 4-(aminomethyl)benzoyl linker.

Protocol 1: Preparation of Fmoc-4-(aminomethyl)benzoic Acid

While Fmoc-4-(aminomethyl)benzoic acid is commercially available, this protocol outlines its preparation from this compound for researchers who wish to synthesize it in-house.

Step 1a: Hydrolysis of this compound

  • Dissolve this compound in a 1:1 mixture of methanol (B129727) and 2 M aqueous sodium hydroxide (B78521) (NaOH).

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Collect the precipitate (4-(aminomethyl)benzoic acid) by filtration, wash with cold water, and dry under vacuum.

Step 1b: Fmoc Protection of 4-(aminomethyl)benzoic Acid

  • Suspend 4-(aminomethyl)benzoic acid in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium carbonate, to the suspension.

  • Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield Fmoc-4-(aminomethyl)benzoic acid.

Protocol 2: Immobilization of Fmoc-4-(aminomethyl)benzoic Acid onto Wang Resin

This protocol describes the esterification of the prepared linker to a hydroxymethyl-functionalized resin, such as Wang resin.

Materials:

  • Wang Resin

  • Fmoc-4-(aminomethyl)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride (B1165640)

  • Pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the Wang resin (1 equivalent) in DCM for 30-60 minutes in a reaction vessel.

  • Drain the DCM and wash the resin with DMF (3 times).

  • In a separate flask, dissolve Fmoc-4-(aminomethyl)benzoic acid (2-4 equivalents), HOBt (2-4 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in a minimal amount of DMF.

  • Add this solution to the swollen resin.

  • Add DIC (2-4 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • After the coupling reaction, drain the solvent and wash the resin with DMF (3 times) and DCM (3 times).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine or DIPEA (10 equivalents) in DCM for 1-2 hours.

  • Wash the resin thoroughly with DCM (3 times), DMF (3 times), and MeOH (3 times).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using the AMB-Linker Resin

This protocol outlines the standard steps for peptide chain elongation using Fmoc chemistry.

Step 3a: Fmoc Deprotection

  • Swell the Fmoc-AMB-resin in DMF for 30 minutes.

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Step 3b: Amino Acid Coupling

  • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent such as HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • After complete coupling, wash the resin with DMF (3-5 times) and DCM (3 times).

Step 3c: Chain Elongation Repeat steps 3a and 3b for each subsequent amino acid in the desired sequence.

Protocol 4: Cleavage of the Peptide from the AMB-Linker Resin

This protocol describes the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-AMB-Resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-3 hours. The optimal time may vary depending on the peptide sequence and the protecting groups used.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to a small volume.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and decantation of the ether.

  • Wash the peptide pellet with cold diethyl ether one or two more times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps in the solid-phase synthesis process using the AMB linker.

Caption: Logical workflow of solid-phase synthesis with an AMB linker.

References

Application Notes and Protocols for the N-Acylation of Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(aminomethyl)benzoate is a versatile bifunctional molecule widely utilized as a building block in medicinal chemistry and drug development. Its structure incorporates a primary amine and a methyl ester, offering two key points for chemical modification. The N-acylation of the aminomethyl group is a fundamental transformation that allows for the introduction of a wide variety of functionalities, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. This modification can significantly impact the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. The described methods are robust and can be adapted for a broad range of acylating partners.

Reaction Conditions at a Glance

The N-acylation of this compound can be achieved under various conditions, depending on the chosen acylating agent and the desired scale of the reaction. The following table summarizes typical reaction parameters for the most common methods.

Acylation MethodAcylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Schotten-Baumann Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Aq. NaOH, Pyridine (B92270), or Triethylamine (TEA)Dichloromethane (B109758) (DCM) / Water (biphasic), or DCM0 to Room Temp1 - 485 - 95
Anhydride Acylation Acid Anhydride (e.g., Acetic Anhydride)Pyridine or TEADichloromethane (DCM) or neat0 to Room Temp2 - 680 - 90
Amide Coupling Carboxylic AcidDiisopropylethylamine (DIPEA) or TEADichloromethane (DCM) or Dimethylformamide (DMF)Room Temp12 - 2470 - 90

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol describes the N-acetylation of this compound using acetyl chloride under Schotten-Baumann conditions, a reliable method for forming amides from amines and acid chlorides.[1][2]

Materials:

  • This compound hydrochloride

  • Acetyl Chloride

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in deionized water.

  • Add dichloromethane (DCM) to the flask to create a biphasic system.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly and simultaneously add acetyl chloride (1.1 eq) and 1 M aqueous sodium hydroxide solution (2.2 eq) dropwise, maintaining the pH of the aqueous layer between 8 and 10.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Methyl 4-(acetylaminomethyl)benzoate.

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve Amine HCl in Water add_dcm Add DCM start->add_dcm cool Cool to 0 °C add_dcm->cool add_reagents Add Acetyl Chloride & NaOH(aq) cool->add_reagents react Stir at Room Temperature add_reagents->react separate Separate Layers react->separate extract Extract with DCM separate->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify end Pure Product purify->end

Caption: Experimental workflow for Schotten-Baumann N-acetylation.

Protocol 2: N-Benzoylation using Benzoyl Chloride and Pyridine

This method utilizes pyridine as a base to neutralize the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst, sometimes leading to faster reaction rates compared to aqueous base.[1]

Materials:

  • This compound

  • Benzoyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford Methyl 4-(benzoylaminomethyl)benzoate.

Protocol 3: N-Acylation with a Carboxylic Acid using EDC/HOBt Coupling

This protocol is suitable for acylating with a carboxylic acid that may not be readily available as its acid chloride or anhydride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a common and effective coupling system that minimizes side reactions and racemization if chiral carboxylic acids are used.

Materials:

  • This compound

  • Carboxylic Acid (e.g., Propionic Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous) or Dichloromethane (DCM, anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDC·HCl (1.5 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid ActiveEster O-acylisourea intermediate RCOOH->ActiveEster + EDC EDC EDC->ActiveEster + HOBt_Ester HOBt Active Ester ActiveEster->HOBt_Ester + HOBt - EDC urea HOBt HOBt Amide N-Acylated Product HOBt_Ester->Amide + Amine Amine This compound

Caption: Simplified signaling pathway of EDC/HOBt mediated amide coupling.

Conclusion

The N-acylation of this compound is a straightforward and versatile reaction that provides access to a wide range of derivatives with potential applications in drug discovery and development. The choice of the acylation method depends on the nature of the acyl group to be introduced, the scale of the reaction, and the available reagents. The protocols provided herein offer reliable and reproducible methods for the synthesis of N-acylated this compound derivatives. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: Preparation of Amide Derivatives from Methyl 4-(aminomethyl)benzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives from Methyl 4-(aminomethyl)benzoate, a versatile building block in medicinal chemistry. The resulting amide compounds have potential applications in drug discovery, targeting a range of biological pathways.

Introduction

Amide bond formation is a fundamental reaction in drug discovery, enabling the linkage of molecular fragments to generate novel chemical entities with diverse pharmacological activities.[1][2][3][4] this compound is a valuable starting material for creating libraries of amide derivatives due to its primary amine, which is amenable to acylation, and its ester group, which can be further modified.[5][6] This document outlines key experimental protocols for synthesizing these derivatives and summarizes their potential biological applications.

Data Presentation

The following table summarizes quantitative data for representative amide derivatives, highlighting their potential as enzyme inhibitors.

Compound IDDerivative StructureTarget EnzymeInhibition DataReference
1 Biotinyl-methyl 4-(amidomethyl)benzoateHuman Biotinidase (BTD)80% inhibition at 1 mM[7][8][9]
2 Methyl 4-amino-3-bromo-5-fluorobenzoate derivativeGlutathione Reductase (GR)Kᵢ = 0.325 ± 0.012 µM[10]
3 Methyl 4-amino-2-nitrobenzoate derivativeGlutathione S-transferase (GST)Kᵢ = 92.41 ± 22.26 µM[10]

Experimental Protocols

Protocol 1: General Amide Coupling Using HATU

This protocol describes a general method for the synthesis of amide derivatives from this compound hydrochloride and a carboxylic acid using HATU as the coupling agent.[1][11]

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and this compound hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Amide Synthesis via Acyl Chloride

This protocol details the synthesis of amides starting from a carboxylic acid, which is first converted to an acyl chloride.[][13]

Materials:

Procedure:

Step A: Formation of Acyl Chloride

  • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DCM.

  • Add thionyl chloride or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by IR spectroscopy - disappearance of the carboxylic acid O-H stretch).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step B: Amide Formation

  • Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Visualizations

Signaling Pathway: Glutathione Metabolism

The following diagram illustrates the role of Glutathione Reductase (GR) and Glutathione S-transferase (GST), enzymes that are potential targets for amide derivatives of benzoate (B1203000) compounds.[10]

glutathione_pathway GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR GSH GSH (Reduced Glutathione) GST Glutathione S-Transferase (GST) GSH->GST NADPH NADPH NADPH->GR NADP NADP+ GR->GSH GR->NADP Conjugate Glutathione-Xenobiotic Conjugate (Detoxified) GST->Conjugate Xenobiotics Xenobiotics (e.g., Drugs) Xenobiotics->GST Inhibitor Amide Derivative Inhibitor Inhibitor->GR Inhibitor->GST

Caption: Inhibition of Glutathione Reductase and GST by amide derivatives.

Experimental Workflow: Amide Synthesis

The diagram below outlines the general workflow for the synthesis and purification of amide derivatives.[1][14]

experimental_workflow start Start: This compound + Carboxylic Acid coupling Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) start->coupling monitoring Reaction Monitoring (TLC or LC-MS) coupling->monitoring workup Aqueous Work-up (Extraction and Washing) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Silica Gel Chromatography) drying->purification product Final Product: Amide Derivative purification->product

Caption: General workflow for amide synthesis and purification.

References

Troubleshooting & Optimization

Troubleshooting low solubility of 4-(aminomethyl)benzoic acid in methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-(aminomethyl)benzoic acid in methanol (B129727).

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(aminomethyl)benzoic acid not dissolving in methanol?

The primary reason for the low solubility of 4-(aminomethyl)benzoic acid in methanol is its zwitterionic nature. In its solid state, the molecule exists with a positively charged aminomethyl group (-CH₂NH₃⁺) and a negatively charged carboxylate group (-COO⁻).[1][2] This strong intramolecular ionic interaction makes it behave like a salt, which is poorly soluble in organic solvents like methanol. While some literature may report it as soluble, this often assumes a different salt form or pH modification.[1][3]

Another potential issue could be the quality of the compound. Older stock may have polymerized into an insoluble polyamide, which will not dissolve even with heating or pH adjustment.[1]

Q2: How can I increase the solubility of 4-(aminomethyl)benzoic acid in methanol?

Several methods can be employed to increase its solubility, primarily by disrupting the zwitterionic state:

  • pH Adjustment (Acidification): The most effective method is to acidify the methanolic suspension. Adding a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) will protonate the carboxylate group (-COO⁻) to a neutral carboxylic acid (-COOH).[1] This breaks the zwitterionic bond, resulting in a cationic species (-CH₂NH₃⁺) that is significantly more soluble in polar protic solvents like methanol.[1]

  • Use of Co-solvents: The solubility of aminobenzoic acids can be influenced by solvent mixtures.[4][5] For p-(Aminomethyl)benzoic acid, mixtures of water and methanol have been shown to be effective solvents, with solubility increasing as the proportion of water increases.[6]

  • Heating and Sonication: Applying heat can increase the solubility of many compounds.[7] Additionally, using a water bath sonicator can provide mechanical energy to help break down particle agglomerates and facilitate dissolution.[8][9] However, if polymerization is the issue, these methods will likely be ineffective.[1]

Q3: What is the expected solubility of 4-(aminomethyl)benzoic acid and related compounds?

CompoundSolvent SystemTemperatureMole Fraction Solubility (x10³)
p-(Aminomethyl)benzoic Acid Water + Methanol (50% water)298.15 K (25°C)~1.5
m-Aminobenzoic Acid Methanol298.15 K (25°C)~110
p-Aminobenzoic Acid Methanol298.15 K (25°C)~150

Data for p-(Aminomethyl)benzoic Acid is estimated from graphical data in[6]. Data for m-Aminobenzoic Acid and p-Aminobenzoic Acid is from[10] and[11] respectively, and is provided for comparison of similar structures.

Q4: Could the age or purity of my compound be the cause of the solubility issue?

Yes. It is possible for 4-(aminomethyl)benzoic acid to self-polymerize over time, forming a highly stable and insoluble polyamide resin.[1] If the material is from an old bottle and fails to dissolve even after attempting acidification, it is highly likely that polymerization has occurred. In this case, it is recommended to purchase a new bottle of the compound.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with 4-(aminomethyl)benzoic acid.

G start Start: Low Solubility in Methanol check_purity Check Compound Age & Purity (Is it an old bottle?) start->check_purity new_bottle Order New Compound check_purity->new_bottle  Yes, very old acidify Acidify Suspension (e.g., add H₂SO₄ or HCl dropwise) check_purity->acidify  No / Unsure dissolved1 Dissolved? acidify->dissolved1 sonicate_heat Apply Sonication and/or Gentle Heating (e.g., to 37°C) dissolved1->sonicate_heat No end_success Success: Compound Solubilized dissolved1->end_success Yes dissolved2 Dissolved? sonicate_heat->dissolved2 cosolvent Consider Co-solvent (e.g., Water/Methanol mixture) dissolved2->cosolvent No dissolved2->end_success Yes dissolved3 Dissolved? cosolvent->dissolved3 dissolved3->end_success Yes end_fail Failure: Re-evaluate Solvent System dissolved3->end_fail No

Caption: Troubleshooting workflow for solubilizing 4-(aminomethyl)benzoic acid.

Chemical Basis of Solubility Enhancement

The solubility of 4-(aminomethyl)benzoic acid is governed by its pH-dependent equilibrium between the zwitterionic, cationic, and anionic forms. Adjusting the pH away from its isoelectric point increases solubility.

Caption: pH-dependent equilibrium of 4-(aminomethyl)benzoic acid.

Experimental Protocols

Protocol 1: General Solubility Determination

This protocol provides a systematic approach to test the solubility of a compound.

  • Preparation: Weigh approximately 10 mg of 4-(aminomethyl)benzoic acid into a clean glass vial.

  • Initial Solvent Addition: Add 0.5 mL of methanol to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.[8] Visually inspect for any undissolved solid. A solution is considered clear if it shows no signs of cloudiness or precipitate.

  • Sonication: If the compound has not dissolved, place the vial in a water bath sonicator for up to 5 minutes.[8] Visually inspect again.

  • Heating: If the compound remains insoluble, warm the vial in a water bath at 37°C for 15-30 minutes, mixing intermittently.[8]

  • Incremental Dilution: If the compound is still not dissolved, add another 0.5 mL of methanol (total volume 1.0 mL) and repeat steps 3-5. Continue this stepwise dilution until the compound dissolves or it becomes clear that it is insoluble under these conditions.

Protocol 2: Acidification to Enhance Solubility in Methanol

This protocol describes how to use acid to dissolve the zwitterionic compound.

  • Suspension: Add the desired mass of 4-(aminomethyl)benzoic acid to the required volume of methanol in a flask equipped with a magnetic stirrer.

  • Acidification: While stirring, add a strong acid (e.g., concentrated sulfuric acid or 12M hydrochloric acid) dropwise to the suspension.

  • Observation: Continue stirring and adding acid slowly until the solid material completely dissolves. The solution should become clear.

  • Caution: This procedure is exothermic and should be performed in a fume hood with appropriate personal protective equipment. The resulting solution will be acidic and may not be suitable for all experimental applications without subsequent neutralization or purification.

References

Preventing hydrolysis of the methyl ester during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges associated with the workup and purification of methyl esters. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help prevent unwanted hydrolysis and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of methyl ester hydrolysis during experimental workup and purification?

A1: Methyl ester hydrolysis is primarily caused by three main factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis. Using anhydrous solvents and thoroughly dried glassware is crucial.[1][2]

  • Acidic or Basic Conditions: Both acids and bases can catalyze the hydrolysis reaction.[1][3] Base-catalyzed hydrolysis, also known as saponification, is generally irreversible and often faster than acid-catalyzed hydrolysis.[3][4]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis, especially in the presence of water, acid, or base.[1]

Q2: What is saponification and why is it a concern?

A2: Saponification is the base-catalyzed hydrolysis of an ester.[4] In this reaction, a hydroxide (B78521) ion attacks the ester's carbonyl group, leading to the formation of a carboxylate salt and an alcohol.[3][5] This process is practically irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate, which is resistant to further nucleophilic attack.[4][6] It is a major concern because it leads to the loss of the desired methyl ester product.

Q3: How can I minimize hydrolysis during an aqueous workup?

A3: To minimize hydrolysis during an aqueous workup, it is critical to maintain a neutral pH.[1] After quenching the reaction, perform washes with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by water and finally a brine wash.[7][8] The brine wash helps to reduce the solubility of the ester in the aqueous layer and aids in phase separation.[8] Working at lower temperatures (e.g., using an ice bath) can also slow the rate of hydrolysis.

Q4: Are there alternatives to traditional aqueous workups?

A4: Yes, "dry washing" techniques can be employed to purify crude methyl esters without introducing water. These methods involve stirring the crude product with an adsorbent like activated carbon or silica (B1680970) gel to remove impurities, followed by filtration.[9][10] These techniques have been shown to result in higher yields and better purity in some cases, such as in biodiesel production.[10]

Q5: My purified methyl ester has a high acid value. What does this mean and how can it be fixed?

A5: A high acid value indicates the presence of free carboxylic acids in your sample.[11] This is a direct result of ester hydrolysis, which could have occurred either due to incomplete initial esterification or degradation during workup and purification.[11] To remedy this, you can re-subject the product to the esterification conditions or perform a careful neutralization with a mild base followed by washing to remove the resulting carboxylate salts.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of methyl esters.

Problem Potential Cause Recommended Solution
Low Product Yield After Purification Product Loss During Washing: Emulsion formation or the slight solubility of the methyl ester in the aqueous wash can lead to significant product loss.[8][11]Use gentle inversions instead of vigorous shaking during extractions. Employ a brine wash to decrease the ester's solubility in the aqueous phase.[8][11]
Hydrolysis During Workup: Residual acid or base from the reaction catalyzes hydrolysis in the presence of water.[2]Ensure complete neutralization before and after washing steps. Maintain a neutral pH and work at low temperatures.[1]
Degradation During Distillation: High temperatures required for atmospheric distillation can cause thermal degradation and hydrolysis.[11][12]Use vacuum distillation to lower the boiling point of the methyl ester, thus requiring lower temperatures and reducing the risk of degradation.[11]
Product is Contaminated with Carboxylic Acid Incomplete Esterification Reaction: The initial reaction did not proceed to completion.Optimize the esterification reaction conditions (e.g., reaction time, temperature, catalyst concentration).
Hydrolysis During Purification: The ester hydrolyzed on the chromatography column (e.g., silica gel, which can be slightly acidic).Neutralize the crude product before chromatography. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.
Insufficient Washing: Residual acidic or basic catalysts were not completely removed during the workup.[7]Perform thorough washes with a mild base (if acid-catalyzed) or mild acid, followed by water until the washings are neutral.[7]
Unexpected Side Products (e.g., Isomerization) Harsh pH Conditions: The presence of strong acid or base, even in catalytic amounts, can cause isomerization of sensitive functional groups in the molecule.[13]Utilize milder conditions for workup and purification. If hydrolysis is the goal, consider enzymatic methods or other neutral cleavage conditions which are often highly selective.[14]
Difficulty with Phase Separation During Extraction Emulsion Formation: Vigorous shaking or the presence of soap-like byproducts (from partial saponification) can lead to stable emulsions.[11]Add brine to the separatory funnel to help break the emulsion. Gentle swirling or inversions are preferable to vigorous shaking. Centrifugation can also be effective if available.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Hydrolysis

This protocol describes a standard aqueous workup designed to protect a methyl ester from hydrolysis.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or a dilute acid like 1M HCl (if the reaction was basic) until gas evolution ceases or the pH is neutral (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing:

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to remove residual acid).

      • Deionized water.

      • Saturated aqueous sodium chloride (brine) to remove excess water and aid phase separation.[8]

    • During each wash, gently invert the funnel 5-10 times rather than shaking vigorously to prevent emulsion formation.[11]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[8]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Further Purification: Proceed with purification via vacuum distillation or column chromatography as needed.[11]

Protocol 2: Purification by Vacuum Distillation

This protocol is for purifying thermally sensitive methyl esters.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are well-sealed with vacuum grease.[7]

  • Drying: Ensure the crude methyl ester is completely dry. Any residual water can interfere with the distillation and potentially cause hydrolysis at elevated temperatures.[2]

  • Vacuum Application: Slowly apply vacuum to the system, aiming for a stable pressure.[7]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Discard any initial low-boiling fractions, which may contain residual solvents.

    • Collect the main product fraction at the expected boiling point for the applied pressure. It is advisable to collect the distillate in several separate fractions.[7]

  • Analysis: Analyze the purity of each collected fraction using an appropriate method (e.g., GC, NMR). Combine the fractions that meet the required purity specifications.[7]

Visualizations

G cluster_0 Workup cluster_1 Purification Quench 1. Quench Reaction (Cool & Neutralize) Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Gentle Aqueous Washes (NaHCO3, H2O, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purify 6. Final Purification Solvent_Removal->Purify Distill Vacuum Distillation (Thermal Sensitivity) Purify->Distill If sensitive Chrom Column Chromatography Purify->Chrom If non-volatile

Caption: Workflow for minimizing methyl ester hydrolysis during workup and purification.

G start Low Product Yield After Purification check_layers Check aqueous layers for product (TLC/LCMS)? start->check_layers check_crude Analyze crude product. Is ester present? check_layers->check_crude No sol_loss High Solubility Loss: - Use brine wash - Re-extract aqueous layers check_layers->sol_loss Yes emulsion_loss Emulsion Loss: - Use gentle mixing - Use brine to break emulsion check_layers->emulsion_loss Emulsion check_dist Was distillation used? check_crude->check_dist Yes hydrolysis Hydrolysis During Workup: - Ensure neutral pH - Work at low temp - Use dry wash method check_crude->hydrolysis No (Carboxylic acid found) thermal_deg Thermal Degradation: - Use vacuum distillation - Check for decomposition check_dist->thermal_deg Yes no_deg Purification Loss: - Optimize chromatography - Check for loss on filter media check_dist->no_deg No

Caption: Troubleshooting decision tree for low yield of a purified methyl ester.

References

Optimization of reaction temperature and pH for esterification of 4-(aminomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-(aminomethyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 4-(aminomethyl)benzoic acid?

A1: The most common and robust method for the esterification of 4-(aminomethyl)benzoic acid is the Fischer-Speier esterification.[1][2] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3] The use of excess alcohol helps to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[4]

Q2: I'm having trouble dissolving 4-(aminomethyl)benzoic acid in methanol. What could be the issue?

A2: A common issue is the insolubility of 4-(aminomethyl)benzoic acid in alcohols like methanol.[5] This is because it exists as a zwitterion (containing both a carboxylate anion and an ammonium (B1175870) cation), making it insoluble in many organic solvents.[5] To dissolve it, the reaction mixture needs to be acidified.[5] The addition of a strong acid catalyst, such as sulfuric acid, will protonate the carboxylate group, breaking the zwitterionic form and allowing the compound to dissolve in the alcohol.[5]

Q3: What are the key parameters to optimize for this reaction?

A3: The key parameters to optimize for the esterification of 4-(aminomethyl)benzoic acid are reaction temperature, catalyst concentration, and the molar ratio of the reactants (alcohol to carboxylic acid).[6][7] The reaction is typically run at the reflux temperature of the alcohol being used.[1] For instance, with methanol, the reflux temperature is approximately 65°C, and with ethanol, it is around 78°C.[1]

Q4: How does pH affect the esterification reaction?

A4: The pH of the reaction medium is critical. The reaction requires a strong acid catalyst to proceed efficiently. The acidic conditions serve two main purposes: protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic for the alcohol to attack, and protonating the amino group of 4-(aminomethyl)benzoic acid to prevent it from acting as a competing nucleophile. While a specific optimal pH range for this exact reaction is not extensively documented in the provided search results, the principle of acid catalysis in Fischer esterification is well-established.[4] The amount of acid catalyst is typically in the range of 0.1 to 0.2 equivalents relative to the carboxylic acid.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Incomplete dissolution of starting material: 4-(aminomethyl)benzoic acid is zwitterionic and may not dissolve in the alcohol alone.[5]Ensure the dropwise addition of a strong acid catalyst (e.g., concentrated H₂SO₄) to the mixture of the acid and alcohol. This will protonate the molecule, breaking the zwitterion and allowing it to dissolve.[5]
Insufficient reaction time or temperature: The reaction may not have reached equilibrium.Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] Ensure the reaction is heated to the reflux temperature of the alcohol used and maintained for an adequate duration (typically several hours).[1][8]
Water in the reaction mixture: The presence of water can shift the equilibrium back towards the reactants, reducing the ester yield.[4]Use anhydrous alcohol and a drying tube on the reflux condenser to prevent atmospheric moisture from entering the reaction.[1]
Difficulty in product isolation Product is soluble in the aqueous layer during workup: The ester product may still be protonated and thus water-soluble after the reaction.During the workup, carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).[4][8] This will deprotonate the amine group of the ester, making it less water-soluble and easier to extract into an organic solvent.
Emulsion formation during extraction: The presence of both polar and non-polar functional groups can lead to the formation of emulsions during the extraction process.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[1]
Side reactions Polymerization: 4-(aminomethyl)benzoic acid can potentially polymerize under certain conditions, especially if aged.[5]Use a fresh bottle of the starting material.[5]
N-acylation: Although less likely under acidic conditions where the amine is protonated, there is a possibility of the amine group of one molecule reacting with the carboxylic acid of another.Maintain strongly acidic conditions to ensure the amino group remains protonated and non-nucleophilic.

Experimental Protocols

General Fischer-Speier Esterification of 4-(Aminomethyl)benzoic Acid

This protocol is a general guideline and may require optimization for specific alcohols and scales.

Materials:

  • 4-(aminomethyl)benzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol) (10-20 equivalents)[1]

  • Concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equivalents)[1]

  • Saturated sodium bicarbonate (NaHCO₃) solution[1]

  • Ethyl acetate (B1210297) (for extraction)[1]

  • Brine (saturated NaCl solution)[1]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (10-20 eq), which also serves as the solvent.[1]

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to the reflux temperature of the alcohol (e.g., ~65°C for methanol, ~78°C for ethanol).[1]

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[8]

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[1]

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess acid. Be cautious as this will cause gas (CO₂) evolution.[4] Continue adding until the pH is neutral to slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1]

  • Washing: Wash the organic layer with brine.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester product.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Esterification_Workflow start_end start_end process process decision decision output output A Start: Suspend 4-(aminomethyl)benzoic acid in excess alcohol B Add concentrated H₂SO₄ catalyst (dropwise) A->B C Heat to Reflux B->C D Monitor reaction by TLC C->D E Reaction Complete? D->E E->C No F Cool to RT E->F Yes G Neutralize with NaHCO₃ solution F->G H Extract with organic solvent G->H I Wash organic layer with brine H->I J Dry organic layer I->J K Concentrate under reduced pressure J->K L Crude Ester K->L M Purify (Recrystallization/ Chromatography) L->M N Pure Ester M->N

Caption: Experimental workflow for the Fischer-Speier esterification.

Troubleshooting_Logic problem problem cause cause solution solution P1 Low Yield C1 Incomplete Dissolution of Starting Material P1->C1 C2 Insufficient Reaction Time/Temperature P1->C2 C3 Presence of Water P1->C3 S1 Ensure Acidification to Break Zwitterion C1->S1 S2 Monitor by TLC & Ensure Reflux C2->S2 S3 Use Anhydrous Reagents & Drying Tube C3->S3

Caption: Troubleshooting logic for low product yield.

References

Side reactions to avoid during the synthesis of Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Methyl 4-(aminomethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods for synthesizing this compound include:

  • Esterification of 4-(aminomethyl)benzoic acid: This is a direct reaction with methanol (B129727), typically catalyzed by a strong acid.

  • Reductive amination of methyl 4-formylbenzoate: This involves the reaction of the aldehyde with an amine source, followed by reduction.

  • Reduction of methyl 4-cyanobenzoate: Catalytic hydrogenation is a common method for this transformation.

Q2: My 4-(aminomethyl)benzoic acid starting material is not dissolving in methanol. What is the issue?

A2: 4-(aminomethyl)benzoic acid can exist as a zwitterion, which has low solubility in organic solvents like methanol.[1] The addition of an acid catalyst (e.g., sulfuric acid or thionyl chloride) will protonate the carboxylate group, forming the hydrochloride salt of the amino acid, which is more soluble in methanol.[1] If solubility issues persist even after acidification, the starting material may have polymerized, especially if it is from an old stock.[1] In this case, using a fresh bottle of the reagent is recommended.

Q3: After the workup of my esterification reaction, the yield is low. What could be the cause?

A3: A primary cause for low yields is the hydrolysis of the methyl ester product back to the carboxylic acid during the workup.[2] This is particularly problematic under harsh pH and high-temperature conditions. Careful control of pH and temperature during extraction and washing steps is crucial to minimize this side reaction.

Troubleshooting Guides for Common Side Reactions

Below are troubleshooting guides for side reactions encountered in the primary synthetic routes to this compound.

Route 1: Esterification of 4-(aminomethyl)benzoic acid

Problem 1: Formation of 4-(aminomethyl)benzoic acid (Hydrolysis)

  • Symptom: Presence of a significant amount of starting material in the final product, confirmed by techniques like NMR or LC-MS.

  • Cause: The ester is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions.

  • Solution:

    • Maintain a low temperature (0-10 °C) during the workup.

    • Carefully adjust the pH of the aqueous phase. A patent suggests adjusting to a pH of 4-9 initially, followed by a second adjustment to 9-12 during extraction to ensure the product is in the organic phase while minimizing hydrolysis.[2]

    • Minimize the contact time of the product with aqueous acidic or basic solutions.

Problem 2: Presence of Polymeric Impurities

  • Symptom: Insoluble material in the reaction mixture or final product.

  • Cause: 4-(aminomethyl)benzoic acid can undergo self-condensation to form polyamides, particularly with aged starting material.[1]

  • Solution:

    • Use fresh, high-purity 4-(aminomethyl)benzoic acid.

    • If polymerization is suspected, attempt to dissolve the starting material in acidic methanol. If it remains insoluble, it is likely polymerized and should be discarded.[1]

ParameterCondition to Minimize HydrolysisCondition Leading to Hydrolysis
Workup Temperature 0-10 °CRoom Temperature or higher
pH during Extraction Controlled, sequential adjustment (e.g., 4-9 then 9-12)Uncontrolled, harsh acidic or basic conditions
Contact Time MinimizedProlonged exposure to aqueous layers
Route 2: Reductive Amination of Methyl 4-formylbenzoate

Problem 1: Formation of Methyl 4-(hydroxymethyl)benzoate

  • Symptom: A significant byproduct with a molecular weight corresponding to the reduction of the aldehyde to an alcohol.

  • Cause: The reducing agent (e.g., sodium borohydride) can reduce the starting aldehyde before it forms the imine intermediate.

  • Solution:

    • Allow sufficient time for the imine to form before adding the reducing agent.

    • Use a milder reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Problem 2: Formation of Secondary Amine Byproducts

  • Symptom: Presence of impurities with higher molecular weights, corresponding to the reaction of the product amine with another molecule of the starting aldehyde.

  • Cause: The newly formed primary amine can be more nucleophilic than the ammonia (B1221849) source and react with the remaining aldehyde.

  • Solution:

    • Use a large excess of the ammonia source to outcompete the product amine.

    • Slowly add the reducing agent to the reaction mixture to keep the concentration of the product amine low.

Side ProductCauseRecommended Action
Methyl 4-(hydroxymethyl)benzoateReduction of starting aldehydeUse a milder reducing agent (e.g., NaBH(OAc)₃)
Bis(4-(methoxycarbonyl)benzyl)amineReaction of product with starting materialUse a large excess of ammonia source

Experimental Protocols

Protocol 1: Esterification of 4-(aminomethyl)benzoic acid with Minimized Hydrolysis
  • Reaction Setup: In a round-bottom flask, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Acidification: Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount). Stir until the solid dissolves.

  • Esterification: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to 5-10 °C.

    • Adjust the pH to between 4 and 9 by the slow addition of a water-soluble base.

    • Concentrate the mixture to remove most of the methanol.

    • Add an organic solvent (e.g., methylene (B1212753) chloride) and water.

    • Adjust the pH of the aqueous phase to 10-11 with a base at 5-10 °C.

    • Separate the organic phase. Extract the aqueous phase one more time with the organic solvent.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis of this compound cluster_side Potential Side Reactions A 4-(aminomethyl)benzoic acid B This compound A->B Esterification D Polymer (Polyamide) A->D Self-condensation (aged starting material) E 4-(aminomethyl)benzoic acid (from hydrolysis) B->E Hydrolysis (harsh workup) C Methanol / Acid Catalyst

Caption: Main synthesis pathway and potential side reactions during the esterification of 4-(aminomethyl)benzoic acid.

Troubleshooting_Workflow Start Start Synthesis Check_SM Is Starting Material Fully Dissolved in Acidic Methanol? Start->Check_SM Proceed Proceed with Esterification Check_SM->Proceed Yes New_SM Use Fresh Starting Material Check_SM->New_SM No Workup Perform Workup Proceed->Workup Check_Yield Is Yield Low? Workup->Check_Yield Optimize_Workup Optimize Workup: - Control pH - Lower Temperature Check_Yield->Optimize_Workup Yes Product Pure Product Check_Yield->Product No Optimize_Workup->Workup

Caption: Troubleshooting workflow for the synthesis of this compound via esterification.

References

Purification of crude Methyl 4-(aminomethyl)benzoate by recrystallization vs. column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 4-(aminomethyl)benzoate by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during these purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route used for its preparation. If synthesized by the catalytic hydrogenation of methyl 4-cyanobenzoate, common impurities may include:

  • Unreacted starting material: Methyl 4-cyanobenzoate.

  • Intermediates from incomplete reduction: Such as the corresponding imine.

  • Byproducts of side reactions: Depending on the reaction conditions, other functional group reductions or alterations may occur.

  • Catalyst residues: Trace amounts of the hydrogenation catalyst (e.g., palladium on carbon).

Q2: Which purification method, recrystallization or column chromatography, is better for this compound?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

  • Recrystallization is often a more straightforward, faster, and less solvent-intensive method, particularly suitable for removing small amounts of impurities from a solid crude product. It can be very effective if a suitable solvent system is identified.

  • Column chromatography offers higher resolution and is more effective for separating complex mixtures of impurities, compounds with similar polarities, or for purifying oily or non-crystalline crude products. It is generally more time-consuming and requires larger volumes of solvent.

Q3: How can I monitor the purity of my this compound during and after purification?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a column chromatography separation and to get a qualitative sense of the purity. A single spot for the purified sample that is distinct from the spots in the crude mixture suggests successful purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the main compound from any impurities and allowing for the calculation of their relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the obtained spectra with a reference spectrum.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable for your compound at elevated temperatures.Select a more polar solvent or a mixed solvent system. For this compound, consider trying a mixture like ethanol/water or dichloromethane/heptane.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The compound is "oiling out" instead of crystallizing.- Evaporate some of the solvent to increase the concentration and try cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.- If an oil forms, try redissolving it in a minimal amount of hot solvent and cooling more slowly. Consider using a different solvent system.
Low yield of purified crystals. - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The cooling process was too rapid, trapping impurities.- Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The purified product is colored. Residual colored impurities from the synthesis are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the desired compound from impurities. - The chosen eluent (solvent system) is not optimal.- The column was not packed properly, leading to channeling.- The initial band of the crude material was too broad.- Optimize the mobile phase using TLC. For this compound, a gradient of ethyl acetate (B1210297) in hexanes is a good starting point. Adjust the polarity to achieve a good separation of spots on the TLC plate.- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles.- Dissolve the crude material in a minimal amount of solvent before loading it onto the column to keep the initial band as narrow as possible. Dry loading onto silica gel is often a good alternative.
The compound is tailing (streaking) on the column and TLC plate. The basic amino group of this compound is interacting strongly with the acidic silica gel stationary phase.Add a small amount of a competitive base, such as 0.5-1% triethylamine (B128534), to the mobile phase to neutralize the acidic sites on the silica gel. This will reduce the strong interaction and improve the peak shape.[1]
The compound does not elute from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).

Data Presentation

The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Parameter Recrystallization Column Chromatography
Typical Solvent/Eluent System Ethanol/Water or Dichloromethane/n-HeptaneHexane/Ethyl Acetate gradient with 0.5% Triethylamine
Typical Yield 80-95%70-90%
Expected Purity (by HPLC) >98%>99%
Advantages - Faster- Less solvent consumption- Simpler setup- Higher resolution for complex mixtures- Applicable to oily or non-crystalline samples
Disadvantages - May not be effective for all impurity profiles- Requires a solid crude product- More time-consuming- Requires larger volumes of solvent- More complex setup

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, heptane) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not at room temperature. For a mixed solvent system (e.g., ethanol/water), the compound should be soluble in the "good" solvent (ethanol) and insoluble in the "bad" solvent (water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution of the compound in the "good" solvent, add the "bad" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly as described above.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an optimal solvent system (mobile phase) that provides good separation of your product from impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane). For better separation, it is often advantageous to "dry load" the sample. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product pure_product drying->pure_product Pure Product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Separation cluster_analysis Analysis & Isolation crude Crude Product load_sample Load Sample onto Column crude->load_sample elute Elute with Solvent Gradient load_sample->elute pack_column Pack Column with Silica Gel pack_column->load_sample collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product pure_product evaporate_solvent->pure_product Pure Product

Caption: Experimental workflow for the purification of this compound by column chromatography.

References

Managing the stability and storage of Methyl 4-(aminomethyl)benzoate under inert atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on managing the stability and storage of Methyl 4-(aminomethyl)benzoate, particularly when working under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a freezer at temperatures under -20°C.[1][2] It is crucial to keep the compound in a dark place and under an inert atmosphere, such as nitrogen or argon.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.

Q2: Why is an inert atmosphere necessary for storing and handling this compound?

This compound contains both an aromatic amine and a methyl ester functional group. Aromatic amines are susceptible to oxidation when exposed to air, which can lead to the formation of colored impurities and degradation of the compound. The ester group is sensitive to hydrolysis, especially in the presence of moisture. An inert atmosphere minimizes these degradation pathways by excluding oxygen and moisture.

Q3: What are the visible signs of degradation for this compound?

A pure sample of this compound should be a white to almost white powder or crystal.[3] Discoloration (e.g., developing a yellow or brown tint) can be an indicator of oxidation. Other signs of degradation may include a change in texture, clumping (due to moisture absorption), or a noticeable decrease in performance in chemical reactions.

Q4: Can I handle this compound on the open bench?

For brief periods, such as weighing, it may be acceptable to handle the compound on an open bench, provided the humidity is low. However, for prolonged manipulations or for reactions that are sensitive to air and moisture, it is highly recommended to use inert atmosphere techniques, such as a glovebox or a Schlenk line.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: My reaction is giving low yields or failing completely.

  • Possible Cause 1: Degradation of the starting material. If the compound has been stored improperly, it may have degraded through oxidation or hydrolysis.

    • Solution: Before use, check the appearance of the compound for any signs of discoloration. If degradation is suspected, it is best to use a fresh batch. For critical applications, consider purifying the material before use, for example, by recrystallization, though a suitable solvent system would need to be determined.

  • Possible Cause 2: Incompatibility with reaction conditions. The amino group can react with acidic reagents, and the ester can be cleaved under strongly acidic or basic conditions.

    • Solution: Review your reaction conditions. If strong acids or bases are used, consider protecting the amine or ester group, or explore alternative synthetic routes with milder conditions.

Issue 2: The product from my reaction is discolored, even after purification.

  • Possible Cause: Oxidation during the reaction or work-up. Even if the starting material is pure, exposure to air during the reaction or subsequent purification steps can lead to the formation of colored byproducts.

    • Solution: Ensure that the reaction is carried out under a continuous inert atmosphere. Degas all solvents before use. During the work-up, minimize the exposure of the product to air. Consider using techniques like cannula transfer for liquid reagents and performing extractions and filtrations under a blanket of inert gas.

Issue 3: I am observing an unexpected byproduct in my analysis (e.g., NMR or LC-MS).

  • Possible Cause 1: Hydrolysis of the methyl ester. If your reaction or work-up involves water or protic solvents, and especially if acidic or basic conditions are present, the methyl ester may have hydrolyzed to the corresponding carboxylic acid, 4-(aminomethyl)benzoic acid.

    • Solution: To confirm this, you can compare the spectral data of your byproduct with that of an authentic sample of 4-(aminomethyl)benzoic acid. To avoid this, use anhydrous solvents and reagents, and perform the reaction under strictly anhydrous conditions.

  • Possible Cause 2: Reaction at the amine. The primary amine is nucleophilic and can participate in side reactions, for example, with electrophilic starting materials or reagents in your reaction mixture.

    • Solution: If the side reaction is problematic, consider protecting the amine group with a suitable protecting group (e.g., Boc or Cbz) before carrying out the main reaction.

Stability and Storage Data

ParameterRecommended ConditionRationale
Temperature Store in freezer, under -20°C[1][2]Minimizes the rate of potential degradation reactions.
Atmosphere Inert atmosphere (Nitrogen or Argon)[1][2]Prevents oxidation of the aromatic amine and reduces exposure to moisture.
Light Keep in a dark place[1][2]Protects against light-induced degradation.
Moisture Store in a tightly sealed container in a dry environmentThe ester functional group is susceptible to hydrolysis.

Experimental Protocols

Protocol 1: Handling this compound using a Schlenk Line

This protocol describes the procedure for accurately weighing and transferring the solid compound to a reaction flask under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware (e.g., reaction flask, weighing boat, spatula) is thoroughly dried by heating in an oven at >120°C overnight and then cooled under a stream of dry inert gas.

  • Inert Atmosphere Setup: Assemble the reaction flask on the Schlenk line. Evacuate the flask and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Weighing: If available, perform the weighing inside a glovebox. Alternatively, for a short duration, you can weigh the compound on the bench. To do this, briefly remove the flask from the Schlenk line under a positive pressure of inert gas. Quickly add the solid to the flask, and then immediately reattach it to the Schlenk line.

  • Purging after Weighing: Once the solid is added, perform another three evacuate-and-backfill cycles to remove any air that may have entered during the transfer.

  • Solvent Addition: Add degassed, anhydrous solvent to the reaction flask via a gas-tight syringe or a cannula.

Protocol 2: Setting up a Reaction under Inert Atmosphere

  • Initial Setup: Add this compound to a dry Schlenk flask as described in Protocol 1.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent to the flask using a syringe or cannula.

  • Reagent Addition:

    • Liquids: Add liquid reagents via a gas-tight syringe. Ensure the syringe is purged with inert gas before drawing up the liquid.

    • Solids: If another air-sensitive solid needs to be added, it can be added using a solid addition funnel under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction using standard techniques (e.g., TLC, LC-MS). To take a sample for analysis, use a syringe to withdraw a small aliquot from the reaction mixture under a positive pressure of inert gas.

Visualizations

Troubleshooting_Guide start Experimental Issue Observed low_yield Low Yield or Reaction Failure start->low_yield discolored_product Discolored Product start->discolored_product byproduct Unexpected Byproduct start->byproduct degradation Suspect Starting Material Degradation? low_yield->degradation oxidation Suspect Oxidation? discolored_product->oxidation hydrolysis Suspect Hydrolysis of Ester? byproduct->hydrolysis check_appearance Check for discoloration. Use fresh batch. degradation->check_appearance Yes reaction_conditions Review Reaction Conditions degradation->reaction_conditions No protecting_group Consider protecting groups for amine/ester. reaction_conditions->protecting_group Incompatible inert_atmosphere Ensure rigorous inert atmosphere during reaction and work-up. Degas solvents. oxidation->inert_atmosphere Yes use_anhydrous Use anhydrous solvents and reagents. hydrolysis->use_anhydrous Yes amine_reaction Suspect Side Reaction at Amine? hydrolysis->amine_reaction No protect_amine Consider amine protection. amine_reaction->protect_amine Yes

Caption: Troubleshooting logic for experiments with this compound.

Experimental_Workflow start Start: Prepare for Reaction dry_glassware Oven-dry all glassware (>120°C) start->dry_glassware assemble_schlenk Assemble glassware on Schlenk line dry_glassware->assemble_schlenk evacuate_backfill Perform 3x evacuate-backfill cycles with inert gas assemble_schlenk->evacuate_backfill weigh_solid Weigh this compound evacuate_backfill->weigh_solid add_solid Add solid to flask under positive inert gas flow weigh_solid->add_solid purge_again Perform 3x evacuate-backfill cycles add_solid->purge_again add_solvent Add degassed, anhydrous solvent via syringe/cannula purge_again->add_solvent add_reagents Add other reagents under inert atmosphere add_solvent->add_reagents run_reaction Run reaction under inert atmosphere add_reagents->run_reaction end Proceed to work-up run_reaction->end

Caption: Workflow for handling this compound under an inert atmosphere.

References

Technical Support Center: Purification of Commercial Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying commercial Methyl 4-(aminomethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound can contain several process-related and degradation impurities. The most common ones include:

  • 4-(aminomethyl)benzoic acid: This is the most likely impurity, arising from the hydrolysis of the methyl ester.[1][2] Its presence can be due to exposure to moisture or acidic/basic conditions during synthesis or storage.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors used to generate the aminomethyl group or the methyl ester.[1]

  • Polymeric byproducts: Self-condensation of 4-(aminomethyl)benzoic acid or its methyl ester can lead to the formation of polyamides, which are typically insoluble.[3]

  • Color Impurities: Residual colored byproducts from the synthesis can result in a yellow or brown appearance of the final product.

Q2: What is the recommended initial purity assessment method?

A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended for an initial purity assessment.

  • TLC: Provides a quick and simple way to visualize the number of components in the crude material and to monitor the progress of the purification.

  • HPLC: Offers a more quantitative analysis of the purity and can be used to identify and quantify specific impurities if reference standards are available.[1][4][5]

Q3: How can I remove colored impurities from my product?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[6] The charcoal is then removed by hot filtration before proceeding with crystallization. For persistent color, column chromatography is a highly effective method.[6]

Q4: My compound is not crystallizing from the solution. What steps can I take?

If crystallization does not occur upon cooling, you can try the following techniques to induce crystal formation:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

  • Seeding: Add a few seed crystals of pure this compound to the solution.

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.[6]

  • Re-purification: If the compound still fails to crystallize, it may be necessary to perform another purification step, such as column chromatography, to remove impurities that may be inhibiting crystallization.[6]

Q5: I am observing significant tailing of my compound spot/peak during chromatography. What is the cause and how can I resolve it?

Tailing is a common issue when purifying basic compounds like this compound on silica (B1680970) gel, which is acidic. The basic amino group interacts strongly with the acidic silanol (B1196071) groups on the silica surface.[6] To mitigate this:

  • Add a competing base: Incorporate a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (B128534) (TEA), into your mobile phase.[6] The TEA will preferentially interact with the acidic sites on the silica gel, allowing your product to elute more symmetrically.

  • Use a different stationary phase: Consider using an amine-functionalized silica gel column.[6]

Purification Workflow

The following diagram illustrates a general workflow for the purification of commercial this compound.

G General Purification Workflow crude Crude Methyl 4-(aminomethyl)benzoate assess Initial Purity Assessment (TLC, HPLC) crude->assess decision Purity Acceptable? assess->decision pure Pure Product decision->pure Yes recryst Recrystallization decision->recryst No column Column Chromatography recryst->column If impurities persist final_assess Final Purity Assessment (HPLC, NMR) recryst->final_assess column->final_assess final_assess->decision

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide

Use the following decision tree to diagnose and resolve common problems during the purification process.

G Troubleshooting Purification Issues start Problem with Purification issue What is the issue? start->issue color Product is Colored issue->color Color no_xtal No Crystallization issue->no_xtal Crystallization tailing Tailing in Chromatography issue->tailing Tailing sol_color Add activated charcoal to hot solution and filter. color->sol_color sol_no_xtal 1. Scratch flask 2. Add seed crystal 3. Evaporate solvent no_xtal->sol_no_xtal sol_tailing Add 0.5-1% Triethylamine to the mobile phase. tailing->sol_tailing still_colored Still Colored? sol_color->still_colored still_no_xtal Still No Crystals? sol_no_xtal->still_no_xtal sol_still_colored Purify by column chromatography. still_colored->sol_still_colored Yes sol_still_no_xtal Re-purify by column chromatography. still_no_xtal->sol_still_no_xtal Yes

Caption: A decision tree for troubleshooting common purification problems.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (B145695)/Water

This protocol is suitable for moderately polar impurities.

Materials:

  • Crude this compound

  • Ethanol, Reagent Grade

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.[6]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[6]

  • Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of hot ethanol to redissolve it. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[6]

Protocol 2: Column Chromatography

This method is effective for separating impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Triethylamine (TEA), Reagent grade

  • Chromatography column

  • Test tubes or flasks for fraction collection

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% EtOAc in Hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like Dichloromethane). Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.[6]

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% EtOAc in Hexanes containing 0.5% TEA). Gradually increase the polarity of the eluent (e.g., to 20%, then 50% EtOAc in Hexanes with 0.5% TEA) to elute the compounds.[6]

  • Fraction Collection: Collect the eluent in separate fractions.[6]

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[6]

Data Presentation

Table 1: Potential Impurities and their Characteristics

ImpurityStructureMolecular Weight ( g/mol )Likely Origin
4-(aminomethyl)benzoic acidH₂NCH₂C₆H₄COOH151.16Hydrolysis of ester
Terephthalic acid monomethyl esterHOOCC₆H₄COOCH₃180.16Synthesis byproduct
Polymeric amides-(NHCH₂C₆H₄CO)-ₙVariableSelf-condensation

Table 2: Summary of Purification Parameters

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Typical Solvents Ethanol/Water, Methanol/WaterEthyl Acetate/Hexanes
Additive N/A0.5-1% Triethylamine
Best for Removing small amounts of impurities with different solubilitySeparating complex mixtures, removing colored impurities
Expected Yield 70-90%60-85%

Table 3: Representative HPLC Method Parameters

ParameterValue
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (gradient elution may be required)[7]
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL

Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegration
-COOCH₃~3.9Singlet3H
-CH₂-~3.9Singlet2H
Aromatic~7.4 and ~8.0Doublets4H
-NH₂Variable (broad singlet)Broad Singlet2H

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(aminomethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several viable synthetic routes are employed for the synthesis of this compound. The choice of route often depends on the starting material availability, scale of the reaction, and desired purity. Common methods include the esterification of 4-(aminomethyl)benzoic acid, the catalytic hydrogenation of methyl 4-cyanobenzoate, and the reductive amination of methyl 4-formylbenzoate[1][2][3][4].

Q2: My starting material, 4-(aminomethyl)benzoic acid, is insoluble in methanol (B129727). What is the issue?

A2: 4-(aminomethyl)benzoic acid can exist as a zwitterion (containing both a carboxylate anion and an ammonium (B1175870) cation), which significantly reduces its solubility in organic solvents like methanol[5]. To facilitate dissolution for esterification, it is common practice to add a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carboxylate group, breaking the zwitterionic form and rendering the compound more soluble in methanol[5][6]. It has also been noted that old bottles of 4-(aminomethyl)benzoic acid may contain polymerized material, which will be insoluble[5].

Q3: During the esterification of 4-(aminomethyl)benzoic acid, I am getting low yields. What are the potential causes and solutions?

A3: Low yields in the Fischer esterification of 4-(aminomethyl)benzoic acid can stem from several factors. Incomplete reaction is a common issue; ensure you are using a sufficient excess of methanol and a catalytic amount of strong acid, and refluxing for an adequate amount of time (e.g., 2-6 hours)[6][7]. Another critical factor is the work-up procedure. The product, this compound, is an ester and can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures[1]. Careful control of pH and temperature during extraction and isolation is crucial to prevent product loss[1].

Q4: How can I avoid the isolation of the corrosive hydrochloride salt of this compound?

A4: The hydrochloride salt is often formed when hydrochloric acid is used as the catalyst for esterification or during workup[1]. To obtain the free base directly, a careful neutralization and extraction procedure is required. One patented process describes adjusting the pH of the reaction mixture to between 4 and 9 at a low temperature (-15 to +10 °C) after esterification. Following concentration and addition of an organic solvent, the pH of the aqueous phase is further adjusted to 9-12 to liberate the free amine for extraction[1]. This method avoids the isolation of the hydrochloride salt and can lead to excellent yields of over 85%[1].

Q5: What are the common impurities I should look out for during the scale-up synthesis?

A5: Depending on the synthetic route, common impurities can include unreacted starting materials, the corresponding carboxylic acid (from ester hydrolysis), and byproducts from side reactions. For instance, in the synthesis from methyl 4-methylbenzoate via bromination, residual starting material and di-brominated species can be present[8][9]. If starting from methyl 4-formylbenzoate (B8722198), incomplete reduction during reductive amination can leave residual aldehyde. Thorough purification, often by recrystallization or column chromatography, is necessary to achieve high purity[10].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time.- Use a larger excess of the reagent in excess (e.g., methanol in esterification).- Ensure the catalyst is active and used in the correct amount.
Product decomposition during workup (ester hydrolysis)- Maintain low temperatures during extraction and neutralization.- Carefully control the pH; avoid strongly acidic or basic conditions for prolonged periods[1].
Poor extraction efficiency- Use a suitable organic solvent for extraction (e.g., methylene (B1212753) chloride)[1].- Perform multiple extractions.- Saturate the aqueous phase with salt (e.g., NaCl) to decrease the product's solubility in the aqueous layer[1].
Product is an oil and does not solidify Presence of impurities- Purify the crude product by column chromatography.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.
Residual solvent- Ensure the product is thoroughly dried under vacuum. Dissolving the oil in a volatile solvent like diethyl ether and re-evaporating can sometimes facilitate solidification[10].
Formation of the Hydrochloride Salt Use of HCl as a catalyst or during workup- Use an alternative acid catalyst like sulfuric acid.- Follow a specific workup procedure to isolate the free base by carefully adjusting the pH with a base like sodium bicarbonate or sodium hydroxide (B78521) at low temperatures[1][7].
Inconsistent Results at Larger Scale Inefficient mixing or heat transfer- Use mechanical stirring for larger reaction volumes.- Control the rate of reagent addition to manage exotherms[11].
Changes in reaction kinetics- Re-optimize reaction parameters (temperature, concentration, reaction time) at the larger scale.

Experimental Protocols

Protocol 1: Esterification of 4-(aminomethyl)benzoic acid

This protocol is based on the Fischer esterification method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-1.2 eq) dropwise[5][6].

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[6][7].

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate to neutralize the excess acid. Be cautious of gas evolution.

    • Adjust the pH to ~8 to precipitate the product[7].

    • Alternatively, for a more controlled workup to avoid hydrolysis, cool the reaction mixture to 0-10°C and adjust the pH to 4-9 with a base. Concentrate the mixture, add an organic solvent (e.g., methylene chloride), and then adjust the aqueous phase pH to 9-12 to extract the product[1].

  • Isolation:

    • Filter the precipitated solid and wash with cold water.

    • If an extraction is performed, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Reductive Amination of Methyl 4-formylbenzoate

This protocol provides a general procedure for the reductive amination route.

  • Reaction Setup: Dissolve methyl 4-formylbenzoate (1.0 eq) in methanol in a round-bottom flask.

  • Amine Source: Add ammonium acetate (B1210297) (10 eq) to the solution[12].

  • Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (1.5 eq) or sodium borohydride (B1222165) portion-wise at room temperature or 0°C[12].

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC[12].

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and basify with 1 M NaOH.

    • Extract the product with an organic solvent like dichloromethane (B109758) (3x)[12].

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary

Synthetic Route Starting Material Key Reagents Typical Yield Purity Reference
Esterification4-(aminomethyl)benzoic acidMethanol, H₂SO₄ or HCl>85%High[1]
Reductive AminationMethyl 4-formylbenzoateNH₄OAc, NaBH₃CNNot specifiedNot specified[12]
Catalytic HydrogenationMethyl 4-cyanobenzoateH₂, Catalyst (e.g., Pd/C)Not specifiedNot specified[1]
Oximation and ReductionMethyl 4-formylbenzoateHydroxylamine, H₂, NaOH, CatalystHigh (for oxime formation)High[3][4]

Visual Guides

Synthetic Pathways

Synthetic_Pathways cluster_0 Esterification Route cluster_1 Reductive Amination Route cluster_2 Nitrile Reduction Route 4-aminomethylbenzoic_acid 4-(aminomethyl)benzoic acid product This compound 4-aminomethylbenzoic_acid->product MeOH, H+ methyl_4-formylbenzoate Methyl 4-formylbenzoate imine_intermediate Imine Intermediate methyl_4-formylbenzoate->imine_intermediate NH3 product_ra This compound imine_intermediate->product_ra Reduction methyl_4-cyanobenzoate Methyl 4-cyanobenzoate product_cn This compound methyl_4-cyanobenzoate->product_cn H2, Catalyst

Caption: Common synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase reagent excess - Check catalyst activity incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_reaction check_workup Review Workup Procedure complete->check_workup hydrolysis Potential Ester Hydrolysis? check_workup->hydrolysis Yes extraction_issue Inefficient Extraction? check_workup->extraction_issue No control_ph_temp Control pH and Temperature During Workup hydrolysis->control_ph_temp control_ph_temp->check_workup optimize_extraction Optimize Extraction: - Use appropriate solvent - Perform multiple extractions - Add salt to aqueous phase extraction_issue->optimize_extraction Yes purification Purification Successful? extraction_issue->purification No optimize_extraction->check_workup end High Yield and Purity Achieved purification->end Yes repurify Re-purify Product: - Recrystallization - Column Chromatography purification->repurify No repurify->purification

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(aminomethyl)benzoate. For comparative purposes, spectral data for Ethyl 4-aminobenzoate (B8803810) is also presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of pharmaceutical compounds.

Introduction

This compound is a versatile organic compound that serves as a key building block in the synthesis of a wide array of pharmaceutical agents and other biologically active molecules. Its structure incorporates a primary amine, a methyl ester, and a para-substituted benzene (B151609) ring, offering multiple sites for chemical modification. Accurate structural elucidation and purity assessment are paramount in drug development, and NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose.

This guide offers a side-by-side comparison of the NMR spectral features of this compound (as its hydrochloride salt) and a structurally related compound, Ethyl 4-aminobenzoate. The comparison highlights the subtle yet significant differences in chemical shifts and coupling patterns arising from their distinct structural motifs.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound hydrochloride and Ethyl 4-aminobenzoate.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound HClDMSO-d₆4008.61br s3H-NH₃⁺
8.01 - 7.96d2HAr-H (ortho to -COOCH₃)
7.67 - 7.63d2HAr-H (ortho to -CH₂NH₃⁺)
4.10q2H-CH₂NH₃⁺
3.86s3H-OCH₃
Ethyl 4-aminobenzoateCDCl₃4007.84d2HAr-H (ortho to -COOCH₂CH₃)
6.62d2HAr-H (ortho to -NH₂)
4.31q2H-OCH₂CH₃
4.16br s2H-NH₂
1.35t3H-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm)Assignment
This compound HClDMSO-d₆101165.9-C=O
139.4Ar-C (para to -COOCH₃)
129.5Ar-C (ipso to -COOCH₃)
129.3Ar-CH (ortho to -COOCH₃)
129.2Ar-CH (ortho to -CH₂NH₃⁺)
52.2-OCH₃
41.7-CH₂NH₃⁺
Ethyl 4-aminobenzoateCDCl₃100166.8-C=O
151.0Ar-C (para to -COOCH₂CH₃)
131.5Ar-CH (ortho to -COOCH₂CH₃)
119.7Ar-C (ipso to -COOCH₂CH₃)
113.7Ar-CH (ortho to -NH₂)
60.3-OCH₂CH₃
14.4-OCH₂CH₃

Experimental Protocols

General Procedure for NMR Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment is used.

  • Number of Scans: Typically 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

  • Spectral Width: A spectral width of approximately 16 ppm is used.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Number of Scans: A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Spectral Width: A spectral width of approximately 240 ppm is used.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample Weigh Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent (0.5-0.7 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR Acquire ¹H NMR Spectrum Tube->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (¹H) Baseline->Integration Peak_Picking Peak Picking Baseline->Peak_Picking Integration_Analysis Analyze Integration Values (Proton Ratios) Integration->Integration_Analysis Chem_Shift Analyze Chemical Shifts (δ) Peak_Picking->Chem_Shift Splitting Analyze Splitting Patterns (Multiplicity) Peak_Picking->Splitting Structure Propose/Confirm Structure Chem_Shift->Structure Coupling Analyze Coupling Constants (J) Splitting->Coupling Splitting->Structure Coupling->Structure Integration_Analysis->Structure

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

Comparing the reactivity of Methyl 4-(aminomethyl)benzoate with its ethyl ester analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of Methyl 4-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate in key synthetic transformations. This report details the nuanced differences in their performance in hydrolysis, amidation, and reduction reactions, supported by available experimental data and established chemical principles.

In the landscape of pharmaceutical and materials science, the choice between methyl and ethyl esters as synthetic intermediates can significantly impact reaction efficiency, yield, and overall process viability. This guide provides a detailed comparison of the reactivity of two closely related building blocks: this compound and its ethyl ester counterpart, Ethyl 4-(aminomethyl)benzoate. Understanding the subtle yet crucial differences in their chemical behavior is paramount for optimizing synthetic routes and achieving desired outcomes.

Executive Summary of Reactivity Comparison

While direct comparative kinetic and yield data for this compound and Ethyl 4-(aminomethyl)benzoate in all common reactions are not extensively documented in publicly available literature, a comparative analysis can be drawn from studies on analogous benzoate (B1203000) esters and fundamental principles of organic chemistry. The primary differences in reactivity stem from the steric hindrance and electronic effects imparted by the methyl versus the ethyl group.

Reaction TypeThis compoundEthyl 4-(aminomethyl)benzoateKey Considerations
Hydrolysis Generally more stableGenerally less stableSteric hindrance from the ethyl group can slightly accelerate the formation of the tetrahedral intermediate in base-catalyzed hydrolysis.
Amidation Potentially faster reaction ratesPotentially slower reaction ratesThe smaller methyl group presents less steric hindrance to the incoming amine nucleophile.
Reduction Typically higher or comparable yieldsTypically lower or comparable yieldsSteric effects are less pronounced with small reducing agents like LiAlH₄, but differences may be observed with bulkier reagents.

In-Depth Reactivity Analysis

Hydrolysis: A Matter of Stability

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation. Studies comparing the hydrolytic stability of simple benzoate esters provide valuable insights. In a comparative study of the chemical and biological hydrolytic stability of homologous esters, it was observed that methyl benzoate exhibits a higher stability (longer half-life) towards hydrolysis compared to ethyl benzoate under certain enzymatic and non-enzymatic conditions.[1][2] This suggests that this compound would likely undergo hydrolysis at a slower rate than its ethyl analog.

This difference can be attributed to a combination of steric and electronic factors. While the ethyl group is bulkier, which could sterically hinder the approach of a nucleophile, it can also lead to a slight destabilization of the ground state, making it more reactive. In base-catalyzed hydrolysis, the rate-determining step is often the attack of the hydroxide (B78521) ion on the carbonyl carbon. The slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group may also play a minor role.

Hydrolysis_Workflow cluster_products Products Ester Methyl or Ethyl 4-(aminomethyl)benzoate Reagents Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) Ester->Reagents 1. Acid 4-(Aminomethyl)benzoic Acid Alcohol Methanol (B129727) or Ethanol Heat Heat (Reflux) Reagents->Heat 2. Heat->Acid Heat->Alcohol Workup Acid/Base Workup & Extraction Heat->Workup 3. Product Isolated Product Workup->Product 4.

Figure 1: General workflow for the hydrolysis of 4-(aminomethyl)benzoate esters.
Amidation: The Impact of Steric Hindrance

Amidation, the reaction of an ester with an amine to form an amide, is a cornerstone of peptide synthesis and the creation of numerous bioactive molecules. In this reaction, the steric profile of the ester's alcohol component can significantly influence the reaction rate. The smaller methyl group of this compound is expected to present less steric hindrance to the approaching amine nucleophile compared to the ethyl group of its counterpart. Consequently, amidation of the methyl ester is predicted to proceed at a faster rate and potentially with higher yields, especially when using bulky amines.

While specific kinetic data for the amidation of these two particular compounds is scarce, general principles of nucleophilic acyl substitution support this hypothesis.

Amidation_Signaling_Pathway Ester Methyl or Ethyl 4-(aminomethyl)benzoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂) Amine->Tetrahedral_Intermediate Amide N-Substituted 4-(aminomethyl)benzamide Tetrahedral_Intermediate->Amide Elimination of Alkoxide Alcohol Methanol or Ethanol Tetrahedral_Intermediate->Alcohol

Figure 2: Signaling pathway for the amidation of 4-(aminomethyl)benzoate esters.
Reduction: A Question of Reagent Access

The reduction of esters to primary alcohols is a common synthetic transformation, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In this reaction, the steric bulk of the alkoxy group is generally considered to have a less pronounced effect on the reaction rate and yield compared to amidation, as the hydride nucleophile (H⁻) is very small.

Therefore, it is anticipated that both this compound and Ethyl 4-(aminomethyl)benzoate would undergo reduction to (4-(aminomethyl)phenyl)methanol (B20502) in high and comparable yields when using a reagent like LiAlH₄. However, if a bulkier reducing agent were employed, the methyl ester might exhibit a slight advantage due to improved accessibility to the carbonyl carbon.

Experimental Protocols

The following are generalized experimental protocols for the hydrolysis, amidation, and reduction of Methyl/Ethyl 4-(aminomethyl)benzoate. Researchers should optimize these conditions for their specific needs.

Protocol 1: Alkaline Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the ester (Methyl or Ethyl 4-(aminomethyl)benzoate) in a 1:1 mixture of methanol and water.

  • Reagent Addition: Add 2.5 equivalents of sodium hydroxide (NaOH) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of approximately 5-6 with hydrochloric acid (HCl).

  • Isolation: The resulting precipitate, 4-(aminomethyl)benzoic acid, can be collected by filtration, washed with cold water, and dried.

Protocol 2: Direct Amidation with a Primary Amine
  • Reaction Setup: In a sealed tube, combine one equivalent of Methyl or Ethyl 4-(aminomethyl)benzoate with 1.2 equivalents of the desired primary amine.

  • Solvent: Add a suitable solvent such as methanol or N,N-dimethylformamide (DMF). For a solvent-free approach, the neat reactants can be heated.

  • Catalyst (Optional): For less reactive amines, a catalyst such as sodium methoxide (B1231860) or a Lewis acid may be added.

  • Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Combine Ester and Amine A2 Add Solvent A1->A2 A3 Add Catalyst (Optional) A2->A3 B1 Heat Mixture A3->B1 B2 Monitor Progress (TLC/LC-MS) B1->B2 C1 Cool and Concentrate B2->C1 C2 Purify (Recrystallization or Chromatography) C1->C2

Figure 3: Logical workflow for the amidation experiment.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of one equivalent of Methyl or Ethyl 4-(aminomethyl)benzoate in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1.5 equivalents of LiAlH₄ in THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup (Fieser method): Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-(aminomethyl)phenyl)methanol.

  • Purification: The product can be further purified by column chromatography if necessary.

Conclusion

The choice between this compound and its ethyl ester analog in a synthetic sequence will depend on the specific reaction and desired outcome. For reactions where steric hindrance is a key factor, such as amidation, the methyl ester is likely the more reactive choice. In contrast, for reactions like hydrolysis, the ethyl ester may react more readily. For reductions with powerful, small reducing agents, the difference in reactivity is expected to be minimal. The provided protocols offer a starting point for the practical application of these valuable building blocks in research and development.

References

A Comparative Guide: Methyl 4-(aminomethyl)benzoate vs. 4-(Bromomethyl)benzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Key Synthetic Intermediates

In the realm of organic synthesis and pharmaceutical development, the choice of starting materials is a critical determinant of reaction efficiency, safety, and overall cost-effectiveness. This guide provides an in-depth comparison of Methyl 4-(aminomethyl)benzoate and 4-(bromomethyl)benzoate (B8499459), two structurally related building blocks, highlighting the distinct advantages of the former in various synthetic applications. By examining key performance indicators, safety profiles, and experimental data, we aim to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

At a Glance: Key Differences and Advantages

FeatureThis compound4-(Bromomethyl)benzoateAdvantage
Functional Group Primary Amine (-CH₂NH₂)Benzyl (B1604629) Bromide (-CH₂Br)This compound
Reactivity NucleophilicElectrophilicApplication-dependent
Safety Profile IrritantCorrosive, LachrymatorThis compound
Primary Use Amide bond formation, Nucleophilic additionN-alkylation, C-alkylationVersatility for both
Side Reactions Potential for over-acylation (controllable)Over-alkylation, EliminationThis compound
Handling Standard laboratory proceduresRequires specialized handling (fume hood, PPE)This compound

Superior Safety Profile of this compound

A paramount consideration in any synthetic endeavor is the safety of the reagents involved. In this regard, this compound presents a significantly more favorable profile compared to its brominated counterpart.

4-(Bromomethyl)benzoate is classified as a hazardous substance with multiple safety warnings. It is a potent lachrymator, causing severe irritation and tearing upon exposure to the eyes.[1] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[1] Handling this compound necessitates stringent safety precautions, including the use of a fume hood, chemical-resistant gloves, and eye protection.

In contrast, This compound hydrochloride , the common salt form of the amine, is categorized as a skin and eye irritant.[2][3][4] While appropriate personal protective equipment should always be used, the hazards associated with the aminomethyl compound are considerably less severe, making it a safer and more user-friendly reagent in a laboratory setting.

Enhanced Reaction Control and Reduced Side Products

The inherent reactivity of the functional groups dictates the types of reactions each compound can undergo and the potential for unwanted side products.

This compound acts as a nucleophile, readily participating in reactions such as acylation to form stable amide bonds. This reaction is typically high-yielding and highly chemoselective, targeting the primary amine. While over-acylation is a theoretical possibility, it can be easily controlled by adjusting the stoichiometry of the acylating agent.

4-(Bromomethyl)benzoate , on the other hand, is a potent electrophile used for alkylating nucleophiles. A significant drawback of using benzyl bromides for N-alkylation of primary or secondary amines is the high propensity for over-alkylation . The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. This lack of selectivity can complicate purification and significantly reduce the yield of the desired product.

Furthermore, under basic conditions, 4-(bromomethyl)benzoate can undergo elimination reactions, leading to the formation of undesired olefinic byproducts.

Comparative Synthesis Data

Table 1: Amide Formation with a Substituted Benzylamine

ReactionStarting MaterialReagentSolventBaseTemp. (°C)Time (h)Yield (%)
N-AcetylationThis compoundAcetic Anhydride (B1165640)PyridinePyridine0 to RT2-485-95 (typical)

Table 2: N-Alkylation with a Substituted Benzyl Bromide

ReactionStarting MaterialNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
N-Benzylation4-(Bromomethyl)benzoatePrimary AmineAcetonitrileK₂CO₃8012>95% (crude, mixture of products)

The data suggests that while both reactions can proceed with high conversion, the acylation of this compound offers a cleaner reaction profile with a higher yield of the specific, desired product. The N-alkylation with 4-(bromomethyl)benzoate, although achieving high conversion, often results in a mixture of products due to over-alkylation, necessitating more complex purification strategies.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(acetylaminomethyl)benzoate

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound hydrochloride

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine on 4-(Bromomethyl)benzoate

This protocol outlines a general method for the reaction of 4-(bromomethyl)benzoate with a primary or secondary amine.

Materials:

  • 4-(Bromomethyl)benzoate

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (TEA)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine (1.2 equivalents) in a polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).

  • Stir the solution at room temperature for 15 minutes.

  • Add a solution of 4-(bromomethyl)benzoate (1.0 equivalent) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired product from over-alkylated and other side products.

Visualizing the Synthetic Pathways

The choice of reagent dictates the overall synthetic strategy. The following diagrams illustrate the logical flow for utilizing each compound.

reaction_pathway_amine start This compound acyl Acylation (e.g., Acetic Anhydride) start->acyl Clean & Controllable product Amide Product (High Yield, High Purity) acyl->product

Caption: Synthetic pathway using this compound.

reaction_pathway_bromide start 4-(Bromomethyl)benzoate alkyl N-Alkylation (e.g., Primary Amine) start->alkyl Potential Side Reactions mixture Product Mixture (Desired Product + Over-alkylation) alkyl->mixture purify Complex Purification mixture->purify

Caption: Synthetic pathway using 4-(Bromomethyl)benzoate.

Conclusion

For synthetic applications requiring the introduction of a 4-(methoxycarbonyl)benzyl moiety, this compound offers significant advantages over 4-(bromomethyl)benzoate. Its superior safety profile, coupled with greater reaction control and a lower propensity for side reactions, translates to a more efficient, safer, and often more cost-effective synthetic route. While 4-(bromomethyl)benzoate remains a useful reagent for specific C-alkylation reactions, for the majority of applications involving the formation of carbon-nitrogen bonds, this compound emerges as the reagent of choice for the discerning researcher.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for a Key Pharmaceutical Intermediate

The synthesis of Methyl 4-(aminomethyl)benzoate, a crucial intermediate in the pharmaceutical industry, is predominantly achieved through the catalytic hydrogenation of methyl 4-cyanobenzoate. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, selectivity, and overall process viability. This guide provides an objective comparison of three commonly employed heterogeneous catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (B75360) (Rh/Al₂O₃)—supported by experimental data from peer-reviewed literature and patent filings.

Catalyst Performance Comparison

The efficacy of each catalyst is evaluated based on key performance indicators such as product yield, reaction time, and the necessary operating conditions of temperature and pressure. The following table summarizes the quantitative data derived from analogous catalytic reductions of aromatic nitriles.

CatalystSupportSubstrateYield (%)Temperature (°C)Pressure (bar)Reaction Time (h)Noteworthy Additives
Raney® Nickel -10-Cyano-9-decenoate9290603Ammonia (B1221849)
Palladium on Carbon (Pd/C) CarbonBenzonitrile (B105546)~8610013Not SpecifiedNone
Rhodium on Alumina (Rh/Al₂O₃) AluminaAromatic NitrilesHigh Conversion & SelectivityAmbient~1-14Not SpecifiedBasic substance in a two-phase system

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of an aromatic nitrile to a primary amine using each of the compared catalysts are outlined below. These protocols are based on established procedures and can be adapted for the synthesis of this compound from methyl 4-cyanobenzoate.

Raney® Nickel Catalyzed Hydrogenation

This procedure is adapted from a high-yield synthesis of a long-chain amino ester. The presence of ammonia is crucial for minimizing the formation of secondary amine by-products.

Procedure:

  • A high-pressure autoclave reactor is charged with the nitrile-ester substrate, a suitable solvent (e.g., methanol), and Raney® Nickel catalyst (typically 5-10 wt% of the substrate).

  • Gaseous ammonia is introduced into the reactor.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

  • The mixture is heated to 90°C and pressurized with hydrogen to 60 bar.

  • The reaction is stirred at this temperature and pressure for approximately 3 hours, monitoring hydrogen uptake.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude primary amine.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is based on the selective hydrogenation of benzonitrile and can be performed without additives.

Procedure:

  • A stirred autoclave reactor is charged with the benzonitrile substrate, a solvent such as ethanol, and 5 wt% Palladium on Carbon catalyst.

  • The reactor is sealed, purged with nitrogen, and then with hydrogen.

  • The reaction mixture is heated to 100°C and the hydrogen pressure is raised to 13 bar.[1]

  • The reaction is maintained under these conditions with vigorous stirring until the theoretical amount of hydrogen is consumed.

  • After cooling and depressurizing the reactor, the catalyst is filtered off.

  • The solvent is removed by rotary evaporation to afford the benzylamine (B48309) product.[1]

Rhodium on Alumina (Rh/Al₂O₃) Catalyzed Hydrogenation

This method leverages a rhodium catalyst in a two-phase system to enhance selectivity towards the primary amine.[2]

Procedure:

  • A pressure reactor is loaded with the aromatic nitrile, a rhodium on alumina catalyst, an organic solvent immiscible with water (e.g., toluene), and an aqueous solution of a basic substance (e.g., sodium hydroxide, 0.5-5 M).[2]

  • The reactor is sealed and purged with nitrogen and then hydrogen.

  • The biphasic mixture is stirred vigorously and pressurized with hydrogen to approximately 1-14 bar (15 to 200 psig).[2]

  • The reaction is conducted at ambient temperature until hydrogen consumption ceases.

  • After releasing the pressure, the catalyst is removed by filtration.

  • The organic and aqueous phases are separated. The product is isolated from the organic phase by solvent evaporation.

Visualizing the Workflow

A generalized workflow for the catalytic synthesis of this compound is depicted below. This diagram illustrates the key stages from reactant preparation to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Methyl 4-cyanobenzoate + Solvent Reactor High-Pressure Reactor Reactants->Reactor Catalyst Catalyst (Raney Ni, Pd/C, or Rh/Al2O3) Catalyst->Reactor Hydrogenation Hydrogenation (Controlled T & P) Reactor->Hydrogenation Apply H2 Filtration Catalyst Filtration Hydrogenation->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Product This compound Evaporation->Product

Caption: Generalized workflow for the catalytic hydrogenation synthesis.

Signaling Pathways and Logical Relationships

The core of this synthetic process is the catalytic cycle occurring on the surface of the heterogeneous catalyst. The following diagram illustrates the logical progression of the hydrogenation of the nitrile group to a primary amine.

G Start Methyl 4-cyanobenzoate (R-C≡N) Adsorbed_Nitrile Adsorbed Nitrile on Catalyst Start->Adsorbed_Nitrile Catalyst Catalyst Surface (Active Sites) Adsorbed_H Adsorbed H atoms on Catalyst H2 H2 H2->Adsorbed_H Imine_Intermediate Imine Intermediate (R-CH=NH) Adsorbed_Nitrile->Imine_Intermediate + 2[H] Primary_Amine This compound (R-CH2-NH2) Imine_Intermediate->Primary_Amine + 2[H]

Caption: Simplified reaction pathway for nitrile hydrogenation.

References

A Comparative Guide to Methyl 4-(aminomethyl)benzoate: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between using a compound as a free base or a salt is a critical decision that can significantly influence experimental outcomes, formulation efficacy, and shelf-life. This guide provides an objective comparison of Methyl 4-(aminomethyl)benzoate hydrochloride salt and its corresponding free base, supported by physicochemical data and standardized experimental protocols.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is utilized in the development of novel therapeutics, including hepatitis C virus (HCV) helicase inhibitors and quinoline/indole-based antibiotics.[1][2] Understanding the distinct characteristics of its salt and free base forms is paramount for its effective application.

Physicochemical Properties: A Head-to-Head Comparison

The conversion of the free base to its hydrochloride salt alters several key physical and chemical properties. The salt form is typically a white to off-white crystalline powder.[3]

PropertyThis compound Hydrochloride SaltThis compound Free Base
Synonyms 4-(Aminomethyl)benzoic Acid Methyl Ester Hydrochloride4-(Aminomethyl)benzoic Acid Methyl Ester
Molecular Formula C₉H₁₂ClNO₂[4]C₉H₁₁NO₂[5]
Molecular Weight 201.65 g/mol [3][4]165.19 g/mol [5][6]
CAS Number 6232-11-7[7]18469-52-8[5][8]
Appearance White to almost white powder/crystal[3][9]Solid (Predicted)[10]
Melting Point 243 °C (decomposes)[6][7]Not available
pKa Not available8.67 ± 0.10 (Predicted)[6]

Performance and Handling: Salt vs. Free Base

The primary distinctions in performance between the hydrochloride salt and the free base lie in their solubility, stability, and ease of handling. Amine salts are generally more stable and possess higher water solubility than their free base counterparts, which is a crucial factor in many pharmaceutical applications.[10][11]

CharacteristicThis compound Hydrochloride SaltThis compound Free BaseRationale & Implications
Aqueous Solubility Higher .[12] Generally, hydrochloride salts of amines are significantly more soluble in water and polar protic solvents.[11]Lower .[12] The free amine has lower polarity, reducing its solubility in aqueous media. It is predicted to be more soluble in organic solvents.[10]Higher aqueous solubility is advantageous for preparing stock solutions for in vitro assays and for developing aqueous-based formulations.[10]
Chemical Stability Higher . The protonated amine is less susceptible to oxidation and degradation. It is a stable, combustible solid.Lower . The free amine's lone pair of electrons makes it more nucleophilic and prone to degradation, such as oligomerization.[1]The enhanced stability of the salt form leads to a longer shelf-life and more consistent experimental results. The free base solution may require storage at 0-5°C to suppress oligomerization.[1]
Hygroscopicity Potentially Higher . Hydrochloride salts can be hygroscopic, although specific data for this compound is not readily available.Generally Lower . Free bases are typically less hygroscopic than their corresponding salts.Hygroscopicity affects handling, storage, and formulation. Non-hygroscopic materials are often preferred for ease of weighing and to prevent potency changes due to water absorption.[12]
Handling Easier to handle as a stable, crystalline solid.May be more challenging to handle if it is not a stable solid at room temperature. The free base is more widely usable in organic reactions where the hydrochloride salt would be incompatible.[1]The solid, stable nature of the salt makes it easier to weigh and dispense accurately. The free base is often generated in situ or used directly in an organic solvent for subsequent reaction steps.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate characterization and application of these compounds.

Synthesis of this compound Hydrochloride

This protocol describes the esterification of 4-(aminomethyl)benzoic acid to form the hydrochloride salt.

Materials:

  • 4-(aminomethyl)benzoic acid

  • Methanol (B129727) (MeOH)

  • Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl)[1][13]

  • Reaction flask with magnetic stirrer

  • Condenser (if refluxing)

Procedure:

  • Suspend 4-(aminomethyl)benzoic acid (1 equivalent) in methanol in a reaction flask.[13]

  • Slowly add thionyl chloride (e.g., 8 equivalents) or 30% hydrochloric acid dropwise to the suspension at room temperature.[1][13]

  • Stir the reaction mixture at room temperature overnight or heat to reflux for several hours (e.g., 7 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][13]

  • After completion, cool the mixture.[1]

  • Remove the solvent by distillation under reduced pressure to yield the crude this compound hydrochloride as a solid.[13]

  • The product can be further purified by recrystallization if necessary.

Preparation of this compound (Free Base) from Hydrochloride Salt

This protocol details the conversion of the salt to the free base for use in subsequent reactions.

Materials:

  • This compound hydrochloride

  • Organic solvent (e.g., methylene (B1212753) chloride)[1]

  • Aqueous base solution (e.g., 4-6% sodium hydroxide (B78521) or potassium hydroxide)[1]

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve or suspend the hydrochloride salt in a biphasic system of water and an organic solvent like methylene chloride.[1]

  • Cool the mixture to a temperature between -15 to +10 °C (preferably 5-10 °C).[1]

  • Slowly add the aqueous base solution while stirring until the pH of the aqueous phase reaches 10-11.[1]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic phase containing the free base.[1]

  • The aqueous phase can be extracted again with the organic solvent to maximize yield.[1]

  • Combine the organic phases, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain the free base. The resulting solution can often be used directly in the next synthetic step.[1]

Characterization by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the synthesized compounds.

Typical Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks.[12][13]

Structural Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the chemical structure.

  • ¹H NMR (400 MHz, DMSO-d₆) for Hydrochloride Salt: δ (ppm): 3.86 (s, 3H, CO₂CH₃), 4.10 (s, 2H, CH₂), 7.63-7.67 (m, 2H, Ar-H), 7.96-8.01 (m, 2H, Ar-H), 8.61 (br s, 3H, NH₃⁺).[13]

  • FT-IR for Hydrochloride Salt: ν (cm⁻¹): 2963 (NH₃⁺), 1678 (C=O, ester), 1597 (C=C, aromatic).[13] The presence of a broad absorption band for the ammonium (B1175870) (NH₃⁺) stretch is characteristic of the amine salt.[11]

Visualized Workflows and Relationships

Diagrams created using Graphviz help to illustrate the key relationships and processes described.

G FB This compound (Free Base) Salt This compound Hydrochloride (Salt) FB->Salt  + HCl Salt->FB  + Base (Neutralization) Base Aqueous Base (e.g., NaOH) Acid Hydrochloric Acid (HCl)

Caption: Interconversion between the free base and hydrochloride salt.

G cluster_synthesis Synthesis & Conversion cluster_characterization Characterization start 4-(Aminomethyl)benzoic Acid + MeOH esterification Esterification with HCl or SOCl₂ start->esterification salt Isolate Hydrochloride Salt esterification->salt neutralization Neutralization with Aqueous Base salt->neutralization hplc Purity Check (HPLC) salt->hplc extraction Extraction into Organic Solvent neutralization->extraction freebase Isolate Free Base extraction->freebase freebase->hplc nmr Structure Elucidation (NMR) hplc->nmr ftir Functional Group ID (FT-IR) nmr->ftir

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The choice between this compound hydrochloride and its free base is dictated by the specific requirements of the application.

  • The hydrochloride salt is the preferred form for most applications requiring high aqueous solubility, long-term stability, and ease of handling as a solid. It is ideal for use in biological assays and for the development of aqueous pharmaceutical formulations.[10]

  • The free base is essential for organic synthesis reactions where the amine's nucleophilicity is required and the presence of an acidic proton or chloride ion would interfere.[1] While less stable, its solubility in organic solvents makes it suitable for direct use in subsequent reaction steps following its preparation.[1]

By understanding these fundamental differences, researchers can select the optimal form of this versatile building block, ensuring greater success and reproducibility in their scientific endeavors.

References

A comparative study of different synthetic routes to Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate

Methyl 4-(aminomethyl)benzoate is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both an amine and a methyl ester, makes it a versatile starting material for the construction of more complex molecules. This guide provides a comparative analysis of several common synthetic routes to this important intermediate, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between yield, purity, cost of starting materials, reaction conditions, and scalability. The following table summarizes the key quantitative data for the different pathways to this compound.

Synthetic RouteStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
Route 1: Esterification 4-(aminomethyl)benzoic acidMethanol (B129727), Hydrochloric acidReflux, 7 hours88-89[1][2]HighHigh-yielding, straightforwardStarting material may be more expensive than precursors for other routes.
Route 2: Reductive Amination Methyl 4-formylbenzoate (B8722198)Ammonium (B1175870) acetate (B1210297), Sodium cyanoborohydrideRoom temperature, 24-48 hours~90 (estimated)HighReadily available starting material, mild conditionsRequires careful control of reaction conditions to avoid side products.
Route 3: Reduction of Oxime Methyl 4-formylbenzoateHydroxylamine (B1172632) hydrochloride, Pd/C, H₂Room temperature to 45°C~62.9 (as hydrochloride salt)99.9[3]High purity of intermediate oxime (99.5%)Multi-step process, final product may require neutralization.
Route 4: Catalytic Hydrogenation Methyl 4-cyanobenzoate (B1228447)Raney Nickel, HydrogenHigh pressureHigh (reported)HighAtom economicalRequires specialized high-pressure hydrogenation equipment.
Route 5: Gabriel Synthesis Methyl 4-(bromomethyl)benzoate (B8499459)Potassium phthalimide (B116566), HydrazineVariesGenerally highHighAvoids over-alkylation, good for primary aminesMulti-step, use of hydrazine.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Route 1: Esterification of 4-(aminomethyl)benzoic acid

This method involves the direct conversion of 4-(aminomethyl)benzoic acid to its methyl ester.

Procedure: In a suitable reaction vessel, 4-(aminomethyl)benzoic acid (1.0 eq) is suspended in methanol (8 parts by weight). To this suspension, 30% hydrochloric acid (1.5 eq) is added. The mixture is heated to reflux and maintained for 7 hours. After the reaction is complete, the mixture is cooled to 10°C. The pH is adjusted to 6-7 with a 4% sodium hydroxide (B78521) solution, and a mixture of methanol and water is distilled off under reduced pressure. Methylene (B1212753) chloride is then added, and the pH of the aqueous phase is adjusted to 10-11 at 5-10°C. The organic phase is separated, and the aqueous phase is extracted again with methylene chloride. The combined organic phases contain the desired product.[1][2]

Route 2: Reductive Amination of Methyl 4-formylbenzoate

This route utilizes the readily available methyl 4-formylbenzoate and converts it to the amine in a one-pot reaction.

Procedure: Methyl 4-formylbenzoate (1.0 eq) is dissolved in methanol in a round-bottom flask. To this solution, ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the pH is adjusted to be basic with 1 M NaOH. The aqueous layer is then extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.

Route 3: Reduction of an Oxime Derived from Methyl 4-formylbenzoate

This two-step process involves the formation of an oxime intermediate followed by its reduction.

Step 1: Oximation of Methyl 4-formylbenzoate Methyl 4-formylbenzoate (1.0 eq) is dissolved in methanol. An aqueous solution of hydroxylamine hydrochloride (1.1 eq) is added, and the mixture is stirred for 2 hours at 25-35°C. After the starting material is consumed, the pH is adjusted to 7.5-8.0 with a 30% sodium hydroxide solution, and the resulting precipitate is filtered and dried to give methyl 4-(hydroxyiminomethyl)benzoate with a reported yield of 99.5%.[3]

Step 2: Reduction of Methyl 4-(hydroxyiminomethyl)benzoate The oxime intermediate (1.0 eq) is placed in an autoclave with water and sodium hydroxide. A 5 wt% Pd/C catalyst is added. The mixture is stirred under a hydrogen pressure of 10 kg/cm ² at 45°C for 4 hours. After the reaction, the catalyst is removed by filtration. The filtrate is then acidified with 10% hydrochloric acid to a pH of 4.5 to precipitate the hydrochloride salt of the product.

Route 4: Catalytic Hydrogenation of Methyl 4-cyanobenzoate

This method involves the reduction of a nitrile group to a primary amine using a catalyst and hydrogen gas.

Procedure: Methyl 4-cyanobenzoate is dissolved in a suitable solvent, such as methanol or ethanol (B145695), containing ammonia (B1221849) to suppress the formation of secondary amines. Raney Nickel is added as the catalyst. The mixture is then subjected to hydrogenation in a high-pressure autoclave under a hydrogen atmosphere. The reaction is typically carried out at elevated temperature and pressure until the uptake of hydrogen ceases. After the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the product.

Route 5: Gabriel Synthesis of this compound

This classic method for preparing primary amines can be adapted for the synthesis of this compound from the corresponding bromo- derivative.

Step 1: N-Alkylation of Potassium Phthalimide Potassium phthalimide (1.0 eq) and methyl 4-(bromomethyl)benzoate (1.0 eq) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the SN2 reaction. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled, and water is added to precipitate the N-substituted phthalimide, which is then filtered and dried.

Step 2: Hydrazinolysis of the Phthalimide The N-alkylated phthalimide (1.0 eq) is suspended in ethanol or methanol. Hydrazine hydrate (B1144303) (1.0-1.2 eq) is added, and the mixture is refluxed. A precipitate of phthalhydrazide (B32825) will form. After cooling, the solid is filtered off. The filtrate, containing the desired primary amine, is then concentrated under reduced pressure. The crude product can be purified by extraction and/or chromatography.[4][5]

Visualizing the Synthetic Pathways

To better understand the relationships between the different synthetic routes, the following diagrams illustrate the key transformations.

Synthetic_Routes_Overview p_toluic_acid p-Toluic Acid m4bmb Methyl 4-(bromomethyl)benzoate p_toluic_acid->m4bmb Esterification & Bromination m4fb Methyl 4-formylbenzoate m4oxime Methyl 4-(hydroxyiminomethyl)benzoate m4fb->m4oxime Oximation m4carbamoyl Methyl 4-carbamoylbenzoate m4fb->m4carbamoyl Oxidation & Amidation final_product This compound m4fb->final_product Reductive Amination amba 4-(aminomethyl)benzoic acid amba->final_product Esterification m4cb Methyl 4-cyanobenzoate m4cb->final_product Catalytic Hydrogenation phthalimide_adduct N-Substituted Phthalimide m4bmb->phthalimide_adduct Gabriel Alkylation m4oxime->final_product Reduction m4carbamoyl->final_product Hofmann Rearrangement phthalimide_adduct->final_product Hydrazinolysis

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow_Comparison cluster_route1 Route 1: Esterification cluster_route2 Route 2: Reductive Amination cluster_route5 Route 5: Gabriel Synthesis r1_start 4-(aminomethyl)benzoic acid r1_reflux Reflux with MeOH/HCl r1_start->r1_reflux r1_workup Workup & Extraction r1_reflux->r1_workup r1_product Final Product r1_workup->r1_product r2_start Methyl 4-formylbenzoate r2_reaction React with NH₄OAc/NaBH₃CN r2_start->r2_reaction r2_workup Workup & Purification r2_reaction->r2_workup r2_product Final Product r2_workup->r2_product r5_start Methyl 4-(bromomethyl)benzoate r5_alkylation Alkylation of Phthalimide r5_start->r5_alkylation r5_hydrolysis Hydrazinolysis r5_alkylation->r5_hydrolysis r5_workup Workup & Purification r5_hydrolysis->r5_workup r5_product Final Product r5_workup->r5_product

Caption: Comparative workflow of key synthetic routes.

References

A Researcher's Guide to the Structural Validation of Synthesized Methyl 4-(aminomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural validation of newly synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative analysis of key analytical techniques and experimental data for the structural elucidation of Methyl 4-(aminomethyl)benzoate and its derivatives. We present a detailed examination of spectroscopic and physicochemical properties, alongside established synthesis protocols, to aid in the validation of these promising molecules.

This compound and its analogs are versatile building blocks in medicinal chemistry, frequently utilized in the design of novel therapeutic agents.[1][2] Their biological activity is a subject of ongoing research, with studies pointing to their potential as enzyme inhibitors, including in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for cancer cell proliferation.[3]

Physicochemical Properties: A Comparative Overview

The foundational step in characterizing a synthesized molecule is the determination of its fundamental physicochemical properties. These properties not only offer a preliminary confirmation of the compound's identity but also provide insights into its potential behavior in biological systems. Below is a comparative table of key physicochemical data for this compound and its common derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compoundC₉H₁₁NO₂165.19243 (dec.)[4][5]
This compound HClC₉H₁₂ClNO₂201.65Not specified[6]
Methyl 4-(methylamino)benzoateC₉H₁₁NO₂165.19Not specified[7]
Tranexamic AcidC₈H₁₅NO₂157.21>300[8]
Methyl TranexamateC₉H₁₇NO₂171.24Not specified

Spectroscopic Validation: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. Here, we delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, and the methyl protons of the ester group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[6][7][10]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)~1720
C=C stretch (aromatic)1450-1600
C-N stretch (amine)1000-1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[4][11] The fragmentation pattern can reveal the loss of specific groups, such as the methoxy (B1213986) group from the ester.[12]

Experimental Protocols: Synthesis of this compound and Derivatives

The following are generalized protocols for the synthesis of this compound and its N-acyl and N-sulfonyl derivatives. Researchers should adapt these methods based on their specific starting materials and laboratory conditions.

Synthesis of this compound

A common route for the synthesis of this compound involves the esterification of 4-(aminomethyl)benzoic acid.[13]

Procedure:

  • Dissolve 4-(aminomethyl)benzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of N-Acyl this compound Derivatives

N-acylation can be achieved by reacting this compound with an acylating agent.[14][15]

Procedure:

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Add a base (e.g., triethylamine (B128534) or pyridine) to act as a proton scavenger.

  • Slowly add the acylating agent (e.g., an acid chloride or anhydride) at a controlled temperature (often 0 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Synthesis of N-Sulfonyl this compound Derivatives

N-sulfonylation is typically performed by reacting the parent amine with a sulfonyl chloride.

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., pyridine (B92270) or a mixture of dichloromethane and triethylamine).

  • Cool the solution in an ice bath.

  • Slowly add the sulfonyl chloride (e.g., tosyl chloride or mesyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Biological Context and Signaling Pathways

Derivatives of aminobenzoic acid have shown a wide range of biological activities, including antimicrobial and cytotoxic effects.[16][17][18] Notably, some methyl benzoate (B1203000) derivatives have been investigated as inhibitors of enzymes in the pentose phosphate pathway (PPP), such as glucose-6-phosphate dehydrogenase (G6PD).[3][19][20][21][22][23] The PPP is a critical metabolic pathway for cancer cell growth and survival, making it an attractive target for therapeutic intervention.

Furthermore, the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, represents another potential target for these compounds.[24][25][26][] The structural validation of these derivatives is the first step toward understanding their mechanism of action and exploring their therapeutic potential.

Visualizing the Validation Workflow and Biological Interactions

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical workflow for structural validation and a potential signaling pathway impacted by these derivatives.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Chromatography Chromatography Crude Product->Chromatography Recrystallization Recrystallization Crude Product->Recrystallization NMR NMR Chromatography->NMR IR IR Chromatography->IR MS MS Chromatography->MS Physicochemical Physicochemical Properties Chromatography->Physicochemical Recrystallization->NMR Recrystallization->IR Recrystallization->MS Recrystallization->Physicochemical Validated Compound Validated Compound NMR->Validated Compound IR->Validated Compound MS->Validated Compound Physicochemical->Validated Compound

Caption: Workflow for the synthesis and structural validation of small molecules.

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Derivative This compound Derivative Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Alternative Scaffolds for Comparison

For researchers exploring related chemical spaces, tranexamic acid and its derivatives offer an alternative scaffold with a cyclohexane (B81311) ring instead of a benzene (B151609) ring.[28] These compounds also possess an aminomethyl and a carboxylic acid (or ester) group and have established biological activities, primarily as antifibrinolytic agents.[1][29] A comparative analysis of their physicochemical and spectroscopic properties can provide valuable structure-activity relationship insights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic FeaturesReference
Tranexamic AcidC₈H₁₅NO₂157.21Absence of aromatic signals in NMR.[30][31]
Methyl TranexamateC₉H₁₇NO₂171.24Presence of ester C=O stretch in IR; methyl ester signals in NMR.[32][33]

The synthesis of methyl tranexamate follows a similar esterification protocol as described for the benzoate derivative. The structural differences between the aromatic and aliphatic rings will be clearly distinguishable in their respective spectroscopic data, providing a valuable comparative dataset for researchers.

This guide serves as a foundational resource for the validation of synthesized this compound derivatives. By providing a framework for comparison and detailed experimental considerations, we aim to support the rigorous scientific investigation required in the field of drug discovery and development.

References

A Head-to-Head Comparison: Methyl 4-(aminomethyl)benzoate in the Fast-Paced World of Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of building blocks is paramount. Methyl 4-(aminomethyl)benzoate, a bifunctional molecule, is a workhorse in parallel synthesis, particularly for the creation of amide libraries. This guide provides an objective comparison of its performance against key alternatives, supported by experimental data and detailed protocols, to inform rational library design and execution.

This compound offers a versatile scaffold, incorporating a reactive primary amine and a methyl ester that can be readily diversified. Its utility shines in both solution-phase and solid-phase parallel synthesis, enabling the efficient generation of novel chemical entities with potential therapeutic applications. However, like any tool, its performance must be weighed against other available options.

Performance in Parallel Amide Synthesis: A Comparative Overview

The primary application of this compound in parallel synthesis is the construction of amide libraries. In this context, it is often compared with its corresponding carboxylic acid, 4-(aminomethyl)benzoic acid, and other substituted benzylamines. The choice between these building blocks can significantly impact reaction conditions, yield, and purification strategies.

Building BlockSynthesis PhaseTypical CouplingRelative Performance
This compound Solution-PhaseStandard amide coupling (e.g., HATU, EDC/HOBt)High yields , straightforward purification. The methyl ester is generally stable under standard coupling conditions.
Solid-PhaseAttachment to resin via amide bond formationGood for generating libraries with a C-terminal ester or for subsequent on-resin diversification.
4-(Aminomethyl)benzoic Acid Solution-PhaseRequires protection of the carboxylic acid prior to amine couplingAdds extra synthetic steps, potentially lowering overall yield and increasing purification complexity.
Solid-Phase (SPPS)Attachment to resin via the carboxylic acidA standard building block in solid-phase peptide synthesis (SPPS) for incorporating a flexible linker. Performance is highly dependent on the resin and coupling reagents used.
Substituted Benzylamines Solution-PhaseStandard amide couplingPerformance varies based on the nature and position of substituents. Electron-donating groups can increase nucleophilicity and reaction rates, while bulky groups may hinder reactivity.
Solid-PhaseAttachment to resin via the amineWidely used for generating diverse sulfonamide and amide libraries.[1]

Table 1: Qualitative Performance Comparison of Amine Building Blocks in Parallel Synthesis.

While direct head-to-head quantitative comparisons across a large library for these specific building blocks are not extensively published in a single study, we can infer performance from typical yields reported for analogous reactions.

Amine Building BlockCarboxylic Acid PartnerCoupling ReagentSolventReaction TimeYield (%)
This compoundBenzoic AcidHATU/DIPEADMF16 h~85-95%
Benzylamine2-Oxocyclopentanecarboxylic AcidEDC/HOBtDCM12-18 hHigh
4-MethoxybenzylamineVariousSi-DCC/Oxyma PureTHF16 h70-90%
4-(Trifluoromethyl)benzylamineVariousSi-DCC/Oxyma PureTHF16 h60-80%

Table 2: Representative Yields for Solution-Phase Parallel Amide Synthesis. Yields are estimated based on reported protocols for similar reactions and may vary depending on the specific substrates and conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in parallel synthesis. Below are representative protocols for both solution-phase and solid-phase approaches.

Solution-Phase Parallel Amide Synthesis

This protocol is suitable for generating a library of amides in a 96-well plate format.

Materials:

  • This compound or alternative amine building block

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of the amine building block (e.g., this compound) in anhydrous DMF.

    • Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in separate vials.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the amine stock solution (0.02 mmol).

    • Add 100 µL of a unique carboxylic acid stock solution to each well (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.022 mmol).

    • Add 50 µL of the DIPEA stock solution to each well (0.02 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, the solvent can be evaporated in vacuo.

    • The resulting crude amides can be purified by high-throughput techniques such as preparative HPLC-MS.

Solid-Phase Parallel Amide Synthesis

This protocol describes the synthesis of a peptide amide library on a solid support, comparing the use of this compound and 4-(aminomethyl)benzoic acid.

Materials:

  • Rink Amide resin (for attaching 4-(aminomethyl)benzoic acid)

  • Wang resin (for attaching this compound via the amine)

  • Fmoc-protected amino acids

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • 20% Piperidine (B6355638) in DMF

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Preparation:

    • Swell the appropriate resin in DMF.

  • First Building Block Loading:

    • For 4-(aminomethyl)benzoic acid: Couple the carboxylic acid to the Rink Amide resin using HBTU/HOBt/DIPEA.

    • For this compound: Couple the amine to the Wang resin (pre-activated as a p-nitrophenyl carbonate ester) in the presence of a base.

  • Fmoc-SPPS Cycles:

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Couple the next Fmoc-amino acid using HBTU/HOBt/DIPEA.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Purification:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with the TFA cleavage cocktail to cleave the peptide from the support and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the peptide by preparative HPLC.

Visualizing the Workflow and Biological Context

The following diagrams illustrate the experimental workflow for parallel amide synthesis and the relevant biological signaling pathway where molecules derived from these building blocks can have an impact.

Parallel_Amide_Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis s_start Start: 96-well plate s_reagents Dispense Reagents: - Amine Building Block - Carboxylic Acids - Coupling Agents s_start->s_reagents Automated Liquid Handling s_reaction Reaction (e.g., 16h, RT) s_reagents->s_reaction s_purification High-Throughput Purification (HPLC-MS) s_reaction->s_purification s_library Amide Library s_purification->s_library sp_start Start: Resin sp_load Load First Building Block sp_start->sp_load sp_cycle Iterative Deprotection & Coupling sp_load->sp_cycle Fmoc-SPPS sp_cleave Cleavage from Resin sp_cycle->sp_cleave sp_purification Purification (HPLC) sp_cleave->sp_purification sp_library Peptide/Amide Library sp_purification->sp_library EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Amide-based Inhibitor (derived from building block) Inhibitor->EGFR Blocks ATP Binding Site EGF EGF (Ligand) EGF->EGFR

References

Benchmarking the cost-effectiveness of various Methyl 4-(aminomethyl)benzoate synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(aminomethyl)benzoate is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. The selection of a synthetic route can significantly impact the overall cost, efficiency, and environmental footprint of the drug development process. This guide provides an objective comparison of four common protocols for the synthesis of this compound, supported by experimental data and detailed methodologies to aid in the selection of the most cost-effective and appropriate method for your research and development needs.

Comparative Analysis of Synthesis Protocols

The cost-effectiveness of each protocol is determined by a combination of factors including the price of starting materials and reagents, reaction yield and time, energy consumption, and the complexity of the purification process. The following tables provide a summary of these key metrics for four prominent synthetic routes.

Table 1: Starting Material and Catalyst Cost Comparison

Starting MaterialTypical Bulk Price (per kg)CatalystTypical Bulk Price (per kg)
4-(Aminomethyl)benzoic acid$50 - $100Hydrochloric Acid~$10
Methyl 4-cyanobenzoate (B1228447)$150 - $250Raney Nickel$200 - $400
Methyl 4-formylbenzoate (B8722198)$100 - $200Ammonia (B1221849), HydrogenVariable
Methyl 4-nitrobenzoate (B1230335)$80 - $150Platinum on Carbon (5%)>$5000

Note: Prices are estimates and can vary based on supplier, purity, and market conditions.

Table 2: Process and Performance Comparison

ProtocolTypical Yield (%)Reaction Time (hours)Temperature (°C)Pressure (atm)Key AdvantagesKey Disadvantages
Esterification of 4-(Aminomethyl)benzoic acid85-95%4-860-801High yield, relatively inexpensive reagents.Requires handling of corrosive acid.
Catalytic Hydrogenation of Methyl 4-cyanobenzoate80-90%2-625-10010-50Fast reaction, high purity product.High-pressure equipment needed, catalyst can be pyrophoric.
Reductive Amination of Methyl 4-formylbenzoate70-85%6-1225-8010-50Readily available starting material.Moderate yield, requires handling of ammonia and high pressure.
Reduction of Methyl 4-nitrobenzoate>90%1-425-701-10High yield, fast reaction.Expensive catalyst, potential for side reactions.

Experimental Protocols

The following are detailed methodologies for the four compared synthesis protocols for this compound.

Protocol 1: Esterification of 4-(Aminomethyl)benzoic acid

This method involves the direct esterification of 4-(aminomethyl)benzoic acid with methanol (B129727), catalyzed by a strong acid like hydrochloric acid.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 4-(aminomethyl)benzoic acid (1.0 eq) and methanol (10-20 volumes).

  • Slowly add concentrated hydrochloric acid (1.1 - 1.5 eq) to the stirred suspension.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • The resulting residue is dissolved in water and the pH is adjusted to 9-10 with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) to precipitate the free amine.

  • The crude product is then extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Protocol 2: Catalytic Hydrogenation of Methyl 4-cyanobenzoate

This protocol utilizes the catalytic reduction of the nitrile group in methyl 4-cyanobenzoate to the corresponding primary amine using hydrogen gas and a metal catalyst, typically Raney Nickel.

Methodology:

  • In a high-pressure autoclave, suspend methyl 4-cyanobenzoate (1.0 eq) in a suitable solvent, commonly methanol or ethanol, containing a catalytic amount of Raney Nickel (5-10% w/w).

  • Pressurize the autoclave with hydrogen gas (10-50 atm).

  • The reaction mixture is stirred vigorously at a temperature between 25-100°C for 2-6 hours.

  • Reaction progress is monitored by the cessation of hydrogen uptake.

  • After the reaction is complete, the autoclave is carefully depressurized, and the catalyst is filtered off.

  • The filtrate is concentrated under reduced pressure to give the crude this compound, which can be further purified by distillation or crystallization.

Protocol 3: Reductive Amination of Methyl 4-formylbenzoate

This one-pot reaction involves the formation of an imine from methyl 4-formylbenzoate and ammonia, which is then reduced in situ to the desired amine.

Methodology:

  • Charge a high-pressure reactor with methyl 4-formylbenzoate (1.0 eq), a suitable solvent (e.g., methanol saturated with ammonia), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Pressurize the reactor with hydrogen (10-50 atm) and heat to 25-80°C.

  • The reaction is typically run for 6-12 hours, with progress monitored by GC or HPLC.

  • After completion, the reactor is cooled and depressurized.

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure, and the resulting crude product can be purified by vacuum distillation or crystallization.

Protocol 4: Reduction of Methyl 4-nitrobenzoate

This method involves the reduction of the nitro group of methyl 4-nitrobenzoate to an amine using a catalyst such as platinum on carbon (Pt/C).

Methodology:

  • To a solution of methyl 4-nitrobenzoate (1.0 eq) in a solvent like methanol or ethyl acetate, add a catalytic amount of 5% Pt/C (1-5 mol%).

  • The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or in a Parr shaker under a few atmospheres of hydrogen pressure.

  • The reaction is typically exothermic and proceeds rapidly, usually completing within 1-4 hours at room temperature.

  • Completion of the reaction can be monitored by TLC or the disappearance of the yellow color of the starting material.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to afford highly pure this compound.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for each of the described synthesis protocols.

G cluster_0 Protocol 1: Esterification cluster_1 Protocol 2: Catalytic Hydrogenation cluster_2 Protocol 3: Reductive Amination cluster_3 Protocol 4: Reduction of Nitro Group A 4-(Aminomethyl)benzoic acid C Reflux (4-8h) A->C + B Methanol, HCl B->C D Workup & Purification C->D E This compound D->E F Methyl 4-cyanobenzoate H High Pressure (2-6h) F->H + G H2, Raney Ni G->H I Filtration & Concentration H->I J This compound I->J K Methyl 4-formylbenzoate M High Pressure (6-12h) K->M + L NH3, H2, Catalyst L->M N Workup & Purification M->N O This compound N->O P Methyl 4-nitrobenzoate R Hydrogenation (1-4h) P->R + Q H2, Pt/C Q->R S Filtration & Concentration R->S T This compound S->T

Caption: Synthetic workflows for this compound.

Safety Operating Guide

Proper Disposal of Methyl 4-(aminomethyl)benzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Methyl 4-(aminomethyl)benzoate and its salts, classified as hazardous materials, require specific procedures to ensure the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound.

Hazard Profile and Safety Precautions

This compound is known to cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side-shields or goggles
Skin and Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure outlines the best practices for its disposal.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

2. Handling Spills:

  • In the event of a spill, ensure the area is well-ventilated.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Container Management:

  • Keep the hazardous waste container securely closed when not in use.

  • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

4. Final Disposal:

  • The disposal of the collected waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. They will ensure that the disposal is carried out at an approved waste disposal plant in compliance with all regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound to be disposed is_contaminated Is the material contaminated? start->is_contaminated is_empty Is the original container empty? is_contaminated->is_empty No collect_waste Collect in a designated hazardous waste container. is_contaminated->collect_waste Yes is_empty->collect_waste No rinse_container Rinse container three times with a suitable solvent. is_empty->rinse_container Yes contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. collect_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of empty container per institutional guidelines. rinse_container->dispose_container collect_rinsate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Methyl 4-(aminomethyl)benzoate.

This document provides critical safety and logistical information to ensure the safe handling of this compound in a laboratory setting. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

Given that this compound is classified as a skin, eye, and respiratory irritant, and belongs to the aromatic amine class of compounds which may have additional toxicological concerns, a robust PPE plan is mandatory.[1][2] Many aromatic amines are toxic and can be readily absorbed through the skin.[3]

Table 1: Personal Protective Equipment for Handling this compound

Protection LevelEquipmentPurpose & Specifications
Engineering Controls Certified Chemical Fume HoodPrimary method to minimize inhalation exposure to dust and vapors. All handling of the solid and its solutions should occur within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection, especially when handling larger quantities or during vigorous mixing.
Hand Protection Chemical-Resistant Gloves (Butyl or Neoprene)To prevent skin contact. Nitrile gloves have poor resistance to many aromatic amines and are not recommended for prolonged contact.[4][5] Double-gloving is recommended as an additional precaution. Change gloves immediately if contaminated.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. The lab coat should be fully buttoned.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient. An N95 particulate respirator may be sufficient for weighing the solid, but an organic vapor cartridge may be necessary for solutions or if the substance is heated. Consult your institution's safety officer for specific respirator selection.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for both safety and experimental accuracy. The following workflow outlines the key steps for handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Pre-Handling Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Assemble All Necessary PPE prep_2->prep_3 prep_4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_3->prep_4 handle_1 Don all required PPE prep_4->handle_1 handle_2 Weigh Solid Compound handle_1->handle_2 handle_3 Prepare Solution (Slowly add solid to solvent) handle_2->handle_3 handle_4 Conduct Experiment handle_3->handle_4 cleanup_1 Decontaminate Work Surfaces handle_4->cleanup_1 cleanup_2 Clean Glassware cleanup_1->cleanup_2 cleanup_3 Doff PPE in Correct Order cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

A high-level workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Pre-Handling Preparation:

    • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • PPE Assembly: Gather all necessary PPE as outlined in Table 1. Inspect all equipment, especially gloves, for any signs of damage.

    • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a spill kit appropriate for aromatic amines.

  • Chemical Handling (to be performed inside a certified chemical fume hood):

    • Donning PPE: Put on all required PPE before entering the designated handling area.

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine particles.

    • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

    • Reactions: Use appropriate glassware and securely set up any apparatus within the fume hood.

  • Post-Handling and Decontamination:

    • Surface Decontamination: After completing the experimental work, decontaminate all surfaces that may have come into contact with the chemical. A two-step process is recommended:

      • Wipe the surface with a cleaning solution to remove the bulk of the amine.

      • Apply a decontamination solution to neutralize any residual compound. Allow for a contact time of at least 5 minutes before rinsing with water.[6][7]

    • Glassware Decontamination: Rinse glassware with an appropriate solvent to remove residual this compound. The rinsate should be collected as hazardous waste. Then, wash the glassware with soap and water.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Disposal Plan for this compound Waste

Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled, sealed, and compatible solid waste container.Place unused solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) into this container.
Liquid Waste Labeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene).Collect all solutions containing this compound, as well as any solvent rinses from glassware. Do not mix with incompatible waste streams. The container should be kept in a designated satellite accumulation area within the lab.
Contaminated Labware Designated solid hazardous waste container.Place items such as pipette tips, gloves, and other disposable labware that have come into contact with the chemical into this container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any associated hazards (e.g., Irritant, Toxic).

  • Segregation: Do not mix waste containing this compound with other incompatible waste streams.

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9][10]

Waste Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal gen_1 Solid Waste seg_1 Use Separate, Compatible, & Sealed Containers gen_1->seg_1 gen_2 Liquid Waste gen_2->seg_1 gen_3 Contaminated Labware gen_3->seg_1 seg_2 Label Containers with 'Hazardous Waste' & Contents seg_1->seg_2 store_1 Store in Designated Satellite Accumulation Area seg_2->store_1 disp_1 Schedule Waste Pickup with EHS or Licensed Contractor store_1->disp_1 disp_2 Transport to Approved Hazardous Waste Facility disp_1->disp_2 disp_3 Incineration disp_2->disp_3

A workflow for the proper disposal of waste containing this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(aminomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(aminomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.